SIM1 belongs to the bHLH-PAS superfamily of transcriptional regulators. The structure of these proteins includes several conserved functional domains [1]:
This compound is classified as a Class I bHLH-PAS protein, meaning it typically dimerizes with a ubiquitously expressed Class II partner (such as ARNT or ARNT2) to form a functional transcription factor complex [1] [3].
The table below summarizes the key domains and their functions.
| Domain | Location | Primary Function |
|---|---|---|
| bHLH | N-terminus | DNA binding to E-box sequences; initial dimerization [1] [2] |
| PAS-A | Central | Protein-protein interaction and dimerization [1] |
| PAS-B | Central | Protein-protein interaction and dimerization [1] |
| C-terminal | C-terminus | Transcriptional activation or repression [1] |
This compound has non-redundant functions in both development and adult physiology, primarily within the hypothalamus.
Genetic studies in mice have demonstrated that this compound is critical for the formation of key hypothalamic nuclei. This compound homozygous mutant mice die shortly after birth and exhibit a hypocellular paraventricular nucleus (PVN) and supraoptic nucleus (SON) [4] [5]. These mice lack multiple types of secretory neurons in these nuclei, including those producing:
The mechanism involves this compound acting upstream of another transcription factor, BRN2, to maintain its expression, which in turn directs the terminal differentiation of these neuroendocrine lineages [4] [5]. This developmental pathway is evolutionarily conserved, as demonstrated by similar requirements for This compound in the development of isotocin (an oxytocin-like peptide) cells in zebrafish [6].
After birth, this compound continues to be expressed in the PVN and plays a vital role in regulating body weight. Haploinsufficiency (loss of one functional allele) of This compound leads to a characteristic obese phenotype [3] [7].
The following diagram illustrates the core signaling pathway involving this compound.
Key insights into this compound function come from targeted genetic studies, primarily in mice.
| Experimental Model | Key Genetic Manipulation | Observed Phenotype | Primary Conclusion |
|---|---|---|---|
| Mouse (developmental) [4] [5] | Homozygous null mutation (This compound⁻/⁻) | Neonatal lethality; absent PVN/SON; loss of oxytocin, vasopressin, CRH, TRH, and somatostatin neurons. | This compound is essential for the development of specific hypothalamic neuroendocrine lineages. |
| Mouse (obesity model) [3] [7] | Haploinsufficiency (This compound⁺/⁻) | Postnatal hyperphagia and obesity; impaired melanocortin response; oxytocin deficiency. | Correct this compound gene dosage is critical for postnatal regulation of food intake and body weight. |
| Mouse (physiological role) [8] [3] | Postnatal ablation of This compound in neurons | Adult-onset hyperphagia and obesity. | This compound has a physiological role in energy balance separate from its developmental function. |
| Zebrafish [6] | Morpholino knockdown of This compound | Loss of isotocin (oxytocin-like) cells. | The role of this compound in neuroendocrine cell development is evolutionarily conserved. |
Mutations in the This compound gene are directly linked to human disease, making it a gene of significant clinical interest.
For researchers investigating this compound, two foundational protocols from the search results are detailed below.
This protocol describes the creation of the classic This compound⁻/⁻ mouse model, which is essential for studying the developmental role of the gene.
This approach separates the developmental and metabolic functions of this compound.
The domains of SIM1 work in a coordinated sequence to form a functional transcription complex. The diagram below illustrates this workflow.
This compound functional workflow: Dimerization with ARNT via bHLH-PAS domains enables DNA binding and C-terminal transcriptional activation.
Our understanding of this compound's structure comes from both experimental data on isolated domains and computational models.
Structurally Characterized Regions: High-resolution structures (from X-ray crystallography or NMR) are available only for the bHLH, PAS-A, and PAS-B domains of homologous bHLH-PAS proteins [1]. These structures confirm that the PAS domain forms a conserved dimerization interface [2].
The Challenging C-Terminus: The C-terminal region of this compound, which is critical for its transcriptional activity, is predicted to be an Intrinsically Disordered Region (IDR) [1]. IDRs lack a fixed 3D structure, making them difficult to characterize with traditional methods but allowing for flexibility and interaction with multiple protein partners.
Computational Modeling: Due to the lack of a full experimental structure, researchers have built full-length atomic structural models of the human this compound:ARNT heterodimer using computational methods [3]. These hybrid models integrate known domain structures with homology and ab initio modeling for missing loops and the C-terminal region, and are refined using molecular dynamics simulations [3].
Studying naturally occurring mutations in this compound provides direct evidence for the functional importance of its domains. The table below summarizes the molecular mechanisms of several pathogenic variants.
| Variant | Domain | Molecular Consequence | Associated Phenotype |
|---|---|---|---|
| T46R [3] | bHLH | Disrupts interface with ARNT; severe loss of dimerization and DNA binding [3]. | Obesity [3] |
| D707H [3] | C-terminal TAD | Alters local conformation and dynamics, moderately reducing transcriptional activity [3]. | Obesity [3] |
| G715V [3] | C-terminal TAD | Causes structural reorganization, moderately reducing transcriptional activity [3]. | Obesity [3] |
| D740H [3] | C-terminal TAD | Has a modest gain-of-function effect with ARNT1, but not with the neuronal partner ARNT2 [3]. | Obesity without PWL symptoms [3] |
Data from the Human Protein Atlas provides a quantitative summary of This compound mRNA expression in human kidney tissue based on RNA-seq data from sources like HPA, GTEx, and FANTOM5 [1].
The table below shows the consensus normalized expression data for the This compound gene in kidney tissue.
| Dataset | Expression Metric | Value |
|---|---|---|
| Consensus | nTPM (normalized transcripts per million) | 9.2 |
| HPA | nTPM | 9.2 |
| GTEx | nTPM | 5.1 |
| FANTOM5 | Scaled Tags Per Million | 22.8 |
Table Details: nTPM is a normalized metric that allows for comparison of gene abundance across different genes and samples. The GTEx dataset provides further granularity, showing an average nTPM of 3.1 in the kidney cortex, based on 104 samples [1].
While direct expression patterns in adipocytes are not detailed in the search results, strong genetic evidence links This compound to the regulation of body weight and energy homeostasis.
Figure: Proposed central mechanism for this compound-related obesity. Haploinsufficiency (a loss of one functional gene copy) in this compound leads to dysfunction in specific hypothalamic neurons, disrupting appetite regulation and promoting hyperphagia, ultimately resulting in severe obesity [2].
The search results highlight several modern techniques relevant for profiling gene expression in metabolic tissues:
SIM1 encodes a basic-helix-loop-helix-PAS (bHLH-PAS) transcription factor. To function, it must form a heterodimer with another bHLH-PAS protein, such as Tango (Tgo) in Drosophila or the Aryl hydrocarbon receptor nuclear translocator (ARNT/ARNT2) in mammals [1] [2] [3]. This dimer binds to specific DNA sequences to control the expression of target genes.
Research in Drosophila has identified several enhancer regions that precisely control sim's complex expression pattern in the brain [1]:
This modular regulatory logic ensures that this compound is expressed in the correct cells at the right time to orchestrate brain development.
Our understanding of this compound function stems from rigorous genetic studies in model organisms. Key methodologies are outlined below.
| Method / Model | Key Application | Critical Experimental Details |
|---|---|---|
| MARCM (Mosaic Analysis with a Repressible Cell Marker) in *Drosophila* [1] | Analyzing gene function in specific, identified neuronal clones. | Used to generate sim mutant clones in specific brain neuron clusters (e.g., DAMv1/2). Analysis revealed axon fasciculation defects. |
| Genetic Fate Mapping in Mouse (this compoundCre; Rosa.lsl.tdTom) [4] | Tracing the lineage and fate of this compound-expressing cells. | This compoundCre mice are crossed with reporter mice (e.g., Ai14) to permanently label all cells that have expressed this compound and their progeny. |
| This compound Knock-out (KO) Mouse Model (this compoundCre/tau-lacZ) [4] | Determining the requirement of this compound for neuronal development. | This compound null alleles are used to study consequences of gene loss. In the spinal cord, this disrupts dorsal clustering of early-born V3 interneurons. |
Beyond these core techniques, other vital approaches include:
sim transcript isoforms (RA, RB, RC) across developmental stages, showing that the RC transcript dominates in postembryonic development [1].sim+ neuronal clusters in the Drosophila brain [1].The process of generating diverse V3 interneurons from progenitor cells is tightly linked to neurogenesis timing, with this compound playing a critical, stage-specific role. The following diagram illustrates this developmental pathway and the key function of this compound.
Figure: this compound's role in V3 spinal interneuron development is critical for early-born neurons. While all V3 interneurons express this compound, its loss specifically disrupts the anatomical and physiological diversification of early-born populations [4].
The function of this compound is remarkably conserved across species, with notable parallels between its roles in axon guidance in the Drosophila brain and in mammalian systems [1]. Furthermore, mouse this compound and Sim2 have been shown to control axonogenesis of mammillary body axons [1]. This highlights a conserved evolutionary role for SIM genes that extends beyond initial cell fate specification to later stages of neural circuit formation.
From a technical perspective, the discovery of this compound's time-dependent function in V3 interneurons suggests that the transcriptional regulation of neuronal diversity is deeply intertwined with neurogenesis timing. This adds a critical layer of complexity to the interpretation of knockout studies.
The Single-minded homologue 1 (SIM1) protein is a crucial transcription factor within the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family, playing essential roles in neurodevelopment and energy homeostasis. This comprehensive technical review examines the structural organization and functional dynamics of the this compound transcriptional activation domain based on current research findings. The C-terminal domain of this compound represents a critical region where multiple pathogenic variants contribute to severe obesity and Prader-Willi-like syndrome through complex molecular mechanisms. Recent computational studies have yielded the first full-length structural models of the this compound-ARNT heterodimeric complex, providing unprecedented insights into the dynamic effects of loss-of-function variants. This whitepaper synthesizes current structural and functional data, presents detailed experimental methodologies, and establishes a framework for investigating this compound variants using advanced computational approaches. These advances create new opportunities for targeted therapeutic strategies aimed at modulating this compound function in metabolic disorders.
This compound is a founding member of the class I bHLH-PAS transcription factor family that includes evolutionarily conserved proteins such as hypoxia-inducible factors, the aryl hydrocarbon receptor, and the CLOCK circadian regulator [1] [2]. The protein takes its name from its Drosophila homolog "single-minded," which when mutated causes the paired longitudinal axon bundles of the embryo to collapse into a single rudimentary bundle at the midline [3]. The human this compound gene maps to chromosome 6q16.3 and encodes a multi-domain protein that functions as a transcriptional regulator with diverse physiological roles [4]. This compound is indispensable for proper development and function of the paraventricular nucleus (PVN) of the hypothalamus, a critical center for regulating energy balance, satiety, and blood pressure [5] [6]. Evidence from knockout mouse models demonstrates that homozygous null mutations are perinatal lethal, while heterozygous mutations lead to juvenile obesity accompanied by hyperphagia (excessive eating) and reduced energy expenditure [5] [2].
The clinical significance of this compound in human metabolism is substantial. Haploinsufficiency of this compound has been directly linked to severe early-onset obesity in humans, first identified in a patient with a balanced translocation disrupting the this compound gene [3]. Numerous pathogenic missense variants of this compound are associated with obesity, with some cases presenting as Prader-Willi-like (PWL) syndrome characterized by hypotonia, hyperphagia, intellectual disability, and obesity [1] [5]. The this compound protein functions within the leptin-melanocortin signaling pathway, a crucial circuit regulating satiety and energy expenditure, primarily through its action in PVN neurons [2] [3]. This compound forms a heterodimeric complex with the aryl hydrocarbon receptor nuclear translocator (ARNT) or its neuron-specific counterpart ARNT2, and this complex binds to specific DNA sequences to regulate target gene expression [6] [7]. Despite its physiological importance, the lack of experimental structures for full-length this compound has hampered understanding of the molecular mechanisms underlying pathogenic variants until recent computational advances provided the first comprehensive structural models [1] [5].
The structural characterization of this compound has presented significant challenges due to the absence of complete experimental structures. Recent research has overcome this limitation through sophisticated computational approaches that have generated the first full-length atomic structural model of human this compound in complex with its binding partner ARNT [1] [5]. This breakthrough model was constructed using a hybrid methodology that combined multiple computational techniques and data sources. The modeling process divided the protein into overlapping segments that were built using structural homology, secondary structure prediction, and ab initio modeling methods [5] [2]. Researchers utilized templates from multiple Protein Data Bank structures (including 1WA9, 3H82, 4F3I, 4H6J, 4WN5, 4ZP4, 4ZPH, 4ZPR, 4ZQD, and 5SY5) to model various domains, with additional ab initio modeling for regions lacking homology to known structures [5]. The final composite model was refined using consensus between programs including PRIME, YASARA, and TASSER, with loop regions modeled using specialized loop-building algorithms [5] [2].
The modeling process involved sophisticated refinement protocols to ensure structural validity. Side chains and rotamers were adjusted using knowledge-based potentials, followed by simulated annealing with explicit solvent and small equilibration simulations using YASARA's refinement protocol [5]. The resulting models were verified using WHAT-IF and PROCHECK validation tools to ensure stereochemical quality [5]. This comprehensive approach yielded 27 structural templates that were combined into a final hybrid model with superior Z-scoring compared to individual modeling approaches [5]. The availability of this structural model has provided researchers with an essential tool for investigating the mechanistic basis of this compound function and dysfunction in pathogenic variants.
Table 1: Domain Architecture of Human this compound Protein
| Domain | Residue Range | Primary Function | Binding Partners |
|---|---|---|---|
| bHLH | 1-71 | DNA binding and dimerization | ARNT, ARNT2 |
| PAS | 88-158 | Protein-protein interactions | ARNT, ARNT2 |
| PAS_3 | 243-329 | Structural domain | Unknown |
| SIM_C | 360-669 | Transcriptional activation | Co-activators/repressors |
The this compound protein exhibits a characteristic multi-domain architecture common to bHLH-PAS transcription factors, with distinct functional regions summarized in Table 1. The N-terminal basic helix-loop-helix (bHLH) domain (residues 1-71) mediates both DNA binding and initial dimerization with partner proteins [4]. This domain is followed by two PAS domains (PAS and PAS_3) that facilitate additional protein-protein interactions and contribute to the structural integrity of the protein [4]. The C-terminal region of this compound contains the SIM_C domain (residues 360-669), which houses the transcriptional activation domain critical for the protein's regulatory functions [5] [4]. This domain organization allows this compound to form heterodimeric complexes with ARNT proteins through interactions involving both the bHLH and PAS domains, creating a functional transcription factor capable of binding specific DNA sequences and regulating target gene expression [1] [2].
The structural model reveals important details about the this compound-ARNT interface and functional dynamics. Molecular dynamics simulations demonstrate that this compound exhibits significant conformational flexibility during function, with dynamic movements occurring at both local and global levels [1]. This inherent flexibility represents an important mechanistic aspect of this compound function, as pathogenic variants appear to disrupt these normal dynamic processes rather than simply altering static structural elements [1] [5]. The C-terminal transcriptional activation domain, in particular, shows considerable structural plasticity that may facilitate interactions with various co-regulatory proteins depending on cellular context and physiological demands [5]. This understanding of this compound's dynamic nature represents a significant advance beyond static structural models and provides insights into how single amino acid changes can profoundly alter protein function through disruption of conformational dynamics.
The C-terminal transcriptional activation domain of this compound represents a hotspot for pathogenic mutations associated with metabolic disorders. Recent research has focused on several clinically relevant missense variants that provide insights into structure-function relationships within this critical region. The most extensively studied variants include T46R, D707H, G715V, and D740H, each exhibiting distinct effects on protein function and clinical presentation [5] [2]. While the T46R variant is located in the bHLH domain, the other three residues cluster within the C-terminal region, highlighting the functional importance of this domain. Analysis of these variants reveals intriguing correlations between structural location, molecular functional impact, and clinical manifestations, particularly regarding the presence or absence of Prader-Willi-like features beyond obesity itself.
Table 2: Characteristics of Pathogenic this compound Variants
| Variant | Domain Location | Transcriptional Activity | Clinical Presentation | Molecular Impact |
|---|---|---|---|---|
| T46R | bHLH | Severe loss with ARNT1 & ARNT2 | Obesity without PWL features | Disrupts dimerization interface |
| D707H | C-terminal | Moderate reduction with ARNT1 & ARNT2 | Obesity | Alters structural dynamics |
| G715V | C-terminal | Moderate reduction with ARNT1 & ARNT2 | Obesity in multiple patients | Disrupts local folding |
| D740H | C-terminal | Modest increase with ARNT1 only | Obesity without PWL features | Alters co-regulator interactions |
The variant-specific effects on transcriptional activity reveal complex structure-function relationships within the this compound protein. The T46R variant, located at the dimerization interface with ARNT, causes a severe loss of transcriptional activity with both ARNT1 and ARNT2 [5] [2]. In contrast, the C-terminal variants D707H and G715V show moderate reductions in transcriptional activity with both partner proteins [5] [2]. Interestingly, the D740H variant displays a divergent effect, with modestly increased activity with ARNT1 but not ARNT2, suggesting this residue may participate in partner-specific regulation [5] [2]. These functional differences correlate with clinical observations, as patients with the D740H variant present with obesity but lack other PWL symptoms [2]. This variant-specific presentation pattern provides valuable clues for understanding how different mutations disrupt distinct aspects of this compound function, potentially leading to tailored therapeutic approaches based on the specific variant present.
Pathogenic variants in the this compound transcriptional activation domain disrupt protein function through multiple molecular mechanisms that extend beyond simple loss of function. Molecular dynamics simulations have revealed that these variants cause deleterious structural reorganizations at both local and global levels, altering the protein's conformational dynamics and functional capabilities [1] [5]. The T46R variant, located in the bHLH domain, primarily affects the dimerization interface with ARNT proteins, compromising the formation of functional transcription factor complexes [2]. This disruption explains the severe loss of transcriptional activity observed with this variant, as proper heterodimerization is essential for DNA binding and gene regulation. The mechanism involves structural alterations that interfere with the precise geometric arrangements required for productive protein-protein interactions at the dimer interface.
The C-terminal variants (D707H, G715V, and D740H) operate through distinct mechanisms related to their positions within the transcriptional activation domain. These variants appear to disrupt protein dynamics and co-regulator interactions rather than directly affecting DNA binding or dimerization [5]. Molecular dynamics simulations demonstrate that these mutations alter the conformational flexibility of the activation domain, affecting its ability to engage with transcriptional co-activators or other regulatory proteins [1] [5]. The G715V variant, which replaces a flexible glycine with a bulky valine residue, likely imposes steric constraints that restrict necessary structural movements within the activation domain [5]. Similarly, the D707H and D740H variants replace negatively charged aspartate residues with histidine, potentially altering electrostatic surfaces critical for protein-protein interactions and possibly affecting pH-sensitive conformational changes [5] [2]. These nuanced mechanistic insights demonstrate how different variants can disrupt this compound function through distinct structural and dynamic consequences, ultimately leading to similar clinical presentations of obesity through convergent impacts on energy homeostasis pathways.
The investigation of this compound structure and function requires integrated computational and experimental approaches. The following diagram illustrates the comprehensive workflow used for structural modeling and analysis of this compound variants:
Figure 1: Workflow for this compound Structural Modeling and Variant Analysis
The structural modeling of this compound begins with sequence analysis to identify domains and regions of interest, followed by parallel approaches using both homology-based and ab initio methods [5] [2]. For homology modeling, segments with sequence similarity to experimentally determined structures are used as templates, while regions lacking homology are modeled using ab initio approaches that predict structure from physical principles [5]. The resulting fragments are then assembled into a complete composite model using sophisticated superposition algorithms [5]. This hybrid approach leverages the strengths of both methodologies: the accuracy of homology-based modeling for conserved regions and the flexibility of ab initio methods for novel folds. The final composite model is refined using energy minimization and simulated annealing protocols to ensure stereochemical quality and structural stability [5] [2].
Molecular dynamics simulations (MDS) represent a crucial component of the analysis pipeline, providing insights into protein behavior under physiological conditions. These simulations are typically performed using explicit solvent models that mimic the cellular environment, allowing researchers to observe conformational changes and dynamic properties over time scales ranging from nanoseconds to microseconds [1] [5]. The MDS protocols include equilibration phases to stabilize the system followed by production runs for data collection [5]. Analysis of trajectory data focuses on both local and global positional deviations, identifying regions of structural instability or altered flexibility in variant proteins compared to the wild-type [1]. Additional analyses may include calculations of root-mean-square deviation (RMSD), radius of gyration, solvent-accessible surface area, and hydrogen bonding patterns to quantify structural differences between variants [5]. These comprehensive simulations provide critical insights into how single amino acid changes can alter protein dynamics and ultimately disrupt function.
Table 3: Experimental Methods for Validating this compound Structure-Function Relationships
| Method Category | Specific Techniques | Application to this compound Research |
|---|---|---|
| Biochemical Assays | Co-immunoprecipitation, Yeast two-hybrid | Protein-protein interaction analysis |
| Transcriptional Assays | Reporter gene assays, RT-PCR | Functional impact of variants |
| Structural Biology | X-ray crystallography, Cryo-EM | High-resolution structure determination |
| Cellular Localization | Immunofluorescence, Live-cell imaging | Subcellular distribution of variants |
| Biophysical Methods | Surface plasmon resonance, ITC | Binding affinity measurements |
While computational models provide valuable structural insights, experimental validation remains essential for verifying predictions and establishing functional correlations. For this compound research, several key experimental approaches have been employed to validate computational findings and establish structure-function relationships. Reporter gene assays represent a fundamental method for assessing the functional impact of this compound variants on transcriptional activity [5] [2]. These assays typically involve expressing wild-type or variant this compound proteins in cell lines along with a reporter construct containing this compound-binding elements upstream of a measurable enzyme such as luciferase. By quantifying reporter activity, researchers can determine how specific mutations affect this compound's ability to activate transcription [5] [2]. This approach has been instrumental in characterizing the functional consequences of variants such as T46R, D707H, G715V, and D740H, revealing their distinct effects on transcriptional activation [2].
Protein-protein interaction studies provide another critical validation approach for this compound research. Co-immunoprecipitation assays allow researchers to assess the impact of variants on this compound's ability to dimerize with ARNT or ARNT2 [6] [7]. In these experiments, epitope-tagged versions of this compound and ARNT are expressed in cells, followed by immunoprecipitation using antibodies against one partner and detection of the co-precipitated partner [7]. This method has confirmed that this compound can form heterodimers with multiple ARNT family members, with potential preference for ARNT2 in neuronal contexts [6]. Additional validation approaches include electrophoretic mobility shift assays (EMSAs) to examine DNA-binding capabilities of variant proteins, and cellular localization studies to ensure that mutations do not disrupt proper nuclear targeting [6] [7]. Together, these experimental methods provide essential validation of computational predictions and establish firm connections between structural alterations, functional deficits, and clinical manifestations in this compound-related disorders.
Pathogenic variants in the this compound transcriptional activation domain disrupt normal protein function through multiple mechanisms that ultimately lead to dysregulated gene expression in critical neuronal populations. The primary molecular consequence involves altered interactions with transcriptional co-regulators that mediate the activation of downstream target genes [5] [2]. The C-terminal domain of this compound is hypothesized to interact with various co-activator proteins that facilitate chromatin remodeling and recruitment of the basal transcriptional machinery [5]. Mutations such as D707H, G715V, and D740H likely disrupt these protein-protein interactions by altering the structural dynamics or electrostatic surfaces required for proper co-regulator binding [5]. This explains the moderate to severe reductions in transcriptional activity observed with these variants in reporter assays, despite their location outside the DNA-binding and dimerization domains [2].
The neuron-specific effects of this compound variants represent another crucial aspect of their functional impact. While this compound is expressed in multiple tissues including kidney and muscle, its most critical functions appear to be in the paraventricular nucleus of the hypothalamus [5] [6]. This tissue specificity may be explained by the preferential dimerization of this compound with ARNT2 in neuronal contexts, as ARNT2 is enriched in neurons compared to the more ubiquitously expressed ARNT [5] [6]. The differential impact of certain variants on transcriptional activity with ARNT1 versus ARNT2 provides evidence for this partner-specific regulation [2]. For example, the D740H variant shows increased activity with ARNT1 but not ARNT2, suggesting it may alter the balance between different dimerization partnerships [2]. This partner-specific effect may contribute to the neurological features observed in some this compound-related disorders, as disruption of the this compound-ARNT2 axis specifically affects hypothalamic development and function [5] [6].
The structural and functional insights gained from this compound research have significant implications for developing targeted therapeutic strategies for obesity and related metabolic disorders. Understanding the precise molecular mechanisms by which different variants disrupt this compound function enables a precision medicine approach to treatment, where interventions could be tailored based on the specific variant present and its mechanism of action [1] [5]. For variants that reduce but do not completely abolish this compound function, potential strategies include identifying small molecule pharmacological chaperones that could stabilize the native protein structure and enhance residual function [1]. For other variant types, approaches aimed at modulating the activity of this compound dimerization partners or downstream effectors might prove beneficial [5].
The research methodologies and findings described in this whitepaper also contribute to broader applications in personalized medicine and drug development. The integrated computational and experimental approaches established for this compound can be applied to other transcription factors associated with metabolic diseases, creating a generalizable framework for investigating loss-of-function variants [1] [5]. Additionally, the variant hotspots identified through these studies represent potential targets for therapeutic genome editing approaches aimed at restoring normal this compound function in affected individuals [1]. As CRISPR-based technologies advance, the precise structural information provided by these models could guide the design of gene correction strategies that specifically address the structural consequences of particular variants. Furthermore, the insights gained from studying this compound's role in energy homeostasis may inform the development of more effective obesity treatments that target the melanocortin pathway downstream of this compound, potentially benefiting broader patient populations beyond those with specific this compound mutations [2] [3].
The SIM1 (Single-minded homolog 1) gene encodes a crucial transcription factor belonging to the basic helix-loop-helix PER-ARNT-SIM (bHLH-PAS) family. This gene serves as the human homolog of the Drosophila single-minded (sim) gene, which was initially identified for its essential role in central nervous system development in fruit flies. The human this compound gene is located on chromosome 6q16.3 and consists of 13 exons that encode a multi-domain transcription factor critical for both neurodevelopment and energy homeostasis [1] [2]. This compound functions as a transcription factor that regulates gene expression programs essential for the development and function of specific hypothalamic nuclei, particularly the paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) [3] [4].
This compound exhibits a tissue-enhanced expression pattern, with highest expression observed in epididymis, kidney, and skeletal muscle in humans [5]. In the brain, expression analysis reveals group-enriched specificity in the hypothalamus and midbrain, consistent with its established role in regulating feeding behavior and energy balance [5]. At the cellular level, this compound localizes to nuclear speckles and functions as an intracellular transcription factor that requires heterodimerization with partner proteins such as ARNT or ARNT2 for DNA binding and transcriptional activation [5].
Table 1: this compound Orthologs Across Model Organisms
| Species | Gene Symbol | Chromosomal Location | Protein Length | Conserved Domains | Key Phenotypes of Loss-of-Function |
|---|---|---|---|---|---|
| Human (Homo sapiens) | This compound | 6q16.3 | 766 aa | bHLH, PAS-A, PAS-B, C-terminal transactivation domain | Early-onset obesity, Prader-Willi-like features, hyperphagia [6] |
| Mouse (Mus musculus) | This compound | 10 B3 | 765 aa | bHLH, PAS-A, PAS-B, C-terminal transactivation domain | Perinatal lethality (homozygous), hyperphagic obesity (heterozygous) [3] [2] |
| Rat (Rattus norvegicus) | This compound | 20q12 | 765 aa | bHLH, PAS-A, PAS-B | Similar obesity phenotype to mouse models |
| Frog (Xenopus laevis) | This compound | Chromosome 2L | 762 aa | bHLH, PAS-A, PAS-B | Defects in left-right asymmetry, neurodevelopment [4] |
| Fruit fly (Drosophila melanogaster) | sim | Chromosome 3R | 628 aa | bHLH, PAS | Loss of CNS midline cells, collapsed axon bundles [4] [2] |
The conservation of this compound extends beyond sequence homology to include functional conservation in neurodevelopment. In Drosophila, sim mutation causes failure in proper development of midline cells, resulting in collapsed longitudinal axon bundles that span the anterior-posterior axis of the embryo [2]. This evolutionary conservation underscores the fundamental importance of this compound in neural development across species, while species-specific adaptations have diversified its additional physiological roles in energy homeostasis, bone metabolism, and other functions in higher organisms.
The this compound protein exemplifies the canonical structure of bHLH-PAS transcription factors, characterized by multiple functional domains that mediate dimerization, DNA binding, and transcriptional activation. Understanding this structural organization is essential for investigating how disease-associated mutations disrupt this compound function.
bHLH Domain (Residues 1-71): The N-terminal basic helix-loop-helix domain facilitates DNA binding to specific E-box sequences (CANNTG) and initiates heterodimerization with partner proteins such as ARNT or ARNT2. This domain contains a nuclear localization signal that directs this compound to the nucleus [1] [7]. Pathogenic variants in this domain (e.g., T46R) severely compromise transcriptional activity by disrupting DNA binding or dimerization interfaces [7].
PAS Domains (PAS-A: residues 88-158; PAS-B: residues 243-329): These evolutionarily conserved domains mediate specific protein-protein interactions and enhance dimerization specificity. The PAS domains form characteristic antiparallel α-helical sandwiches that create hydrophobic pockets, which may potentially sense environmental signals or interact with small molecules, though this compound's specific ligands remain unidentified [1] [7].
C-terminal Transactivation Domain (Residues 360-669): This intrinsically disordered region recruits transcriptional co-regulators and components of the basal transcription machinery to activate target gene expression. Multiple obesity-associated mutations cluster in this domain (e.g., D707H, G715V, D740H), highlighting its critical role in mediating transcriptional outputs [7].
The structural organization of this compound facilitates its function as a transcriptional regulator. Recent computational modeling of the full-length this compound-ARNT heterodimer has provided insights into the spatial arrangement of these domains and how pathogenic mutations induce structural perturbations that compromise function [7].
Figure 1: Domain organization of this compound and location of pathogenic mutations affecting protein function. LOF = Loss-of-Function
This compound plays pleiotropic roles in development and physiology, with its most characterized functions in hypothalamic development, energy balance regulation, and recently identified roles in bone homeostasis. The mechanisms underlying these functions involve cell fate determination, neuropeptide expression regulation, and systemic physiological coordination.
During embryogenesis, this compound is essential for the proper formation of specific hypothalamic nuclei. Expression begins at embryonic day 10.5 (E10.5) in mice in the incipient paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) [4]. Homozygous null mice for this compound die perinatally and exhibit dramatic hypoplasia of the anterior hypothalamus, with complete absence of the PVN, SON, and aPV nuclei [3] [4]. This compound functions cooperatively with its dimerization partner ARNT2 to promote the differentiation of neuroendocrine lineages in these nuclei by regulating the expression of downstream transcription factors such as Brn2, which in turn controls the development of neurons producing neuropeptides including oxytocin, vasopressin, corticotropin-releasing hormone (CRH), and thyrotropin-releasing hormone (TRH) [4].
The development of these hypothalamic nuclei establishes the neural circuitry essential for maintaining energy homeostasis. The PVN serves as an integration center for various metabolic signals, including leptin-melanocortin signaling, which regulates feeding behavior and energy expenditure. The critical role of this compound in PVN development establishes the foundation for its subsequent functions in energy balance regulation throughout postnatal life [3] [4].
Beyond its developmental functions, this compound continues to be expressed in mature PVN neurons and plays ongoing physiological roles in regulating energy balance. Haploinsufficiency of this compound (loss of one functional allele) causes hyperphagic obesity in both humans and mice [3] [2] [6]. The obesity associated with this compound deficiency is primarily driven by increased food intake rather than reduced energy expenditure, as demonstrated in metabolic cage studies with this compound heterozygous mice [3].
The mechanisms underlying this compound's role in satiety regulation include:
Mediation of melanocortin signaling: this compound-expressing PVN neurons are downstream targets of melanocortin-4 receptor (MC4R) signaling, a critical pathway regulating satiety. This compound heterozygous mice show blunted responsiveness to MC4R agonism, indicating that this compound is essential for proper MC4R signaling in the PVN [3] [2].
Oxytocin pathway regulation: this compound deficiency results in reduced expression of oxytocin, a neuropeptide implicated in satiety signaling. Restoration of oxytocin signaling partially ameliorates the hyperphagia in this compound heterozygous mice, indicating that oxytocin deficiency contributes to the obesity phenotype [2].
Postnatal maintenance of energy homeostasis: Inducible knockout of this compound specifically in adult mice causes increased food intake and decreased expression of PVN neuropeptides, demonstrating that this compound has physiological functions independent of its developmental roles [3].
Emerging evidence indicates that this compound regulates bone metabolism through central nervous system mechanisms. Adult-onset this compound deletion increases bone formation, leading to high bone mass, while this compound overexpression decreases bone formation and bone mass [8]. This regulation occurs indirectly through modulation of sympathetic nervous system activity rather than direct effects on osteoblasts, as demonstrated by several lines of evidence:
This newly identified role expands the physiological functions of this compound beyond energy balance to include skeletal homeostasis, revealing the broad impact of this transcription factor in integrating metabolic and physiological processes.
This compound mutations and dysregulation contribute to several human disorders, most notably severe early-onset obesity and related metabolic conditions. Understanding the spectrum of clinical manifestations associated with this compound deficiency is essential for diagnosis and therapeutic development.
Haploinsufficiency of this compound represents an important monogenic cause of severe obesity. The initial association was identified in a girl with profound obesity and a balanced translocation between chromosomes 1p22.1 and 6q16.2 that disrupted the this compound gene [2] [6]. Subsequent studies have identified additional patients with this compound deletions and loss-of-function mutations presenting with hyperphagic obesity, often accompanied by developmental delay, speech impairments, and neurobehavioral abnormalities [6] [7].
Some patients with this compound deficiencies exhibit features resembling Prader-Willi syndrome (PWL), including neonatal hypotonia, feeding difficulties in infancy followed by hyperphagia and obesity in childhood, and various cognitive and behavioral manifestations [1] [7]. However, the presentation is variable, with some patients showing obesity without other PWL features. This phenotypic variability suggests that modifier genes or specific mutation types influence the clinical spectrum [7].
Table 2: Spectrum of this compound Mutations and Associated Clinical Phenotypes
| Mutation Type | Molecular Consequence | Clinical Features | Penetrance | Functional Impact |
|---|---|---|---|---|
| Balanced translocation (t(1;6)) | This compound gene disruption | Profound early-onset obesity, hyperphagia | Complete | Haploinsufficiency [2] |
| 6q16.2 deletions | This compound haploinsufficiency | Obesity, Prader-Willi-like phenotype, developmental delay | High | Gene dosage effect [1] |
| Missense mutations (T46R) | bHLH domain disruption | Severe obesity without PWL features | Complete | Severe loss of transcriptional activity [7] |
| Missense mutations (D707H, G715V) | C-terminal domain disruption | Moderate to severe obesity | Incomplete | Moderate loss of transcriptional activity [7] |
| Missense mutation (D740H) | C-terminal domain alteration | Obesity without PWL features | Complete | Altered transcriptional activity [7] |
| Epigenetic silencing | DNA hypermethylation | Cervical cancer progression | N/A | Reduced this compound expression [1] |
Beyond obesity disorders, this compound dysregulation has been implicated in oncogenesis, particularly through epigenetic silencing. Aberrant hypermethylation of the this compound promoter leads to reduced this compound expression in cervical cancer tissues, with the degree of methylation correlating with disease severity [1]. This suggests this compound may function as a tumor suppressor in certain contexts, potentially through its roles in regulating differentiation and development.
Additionally, genetic variation in the this compound locus has been associated with erectile dysfunction, possibly through effects on the leptin-melanocortin pathway that influences both energy balance and sexual function [1]. This expanding spectrum of this compound-associated conditions underscores the diverse physiological processes regulated by this transcription factor.
This compound functions within complex transcriptional networks and signaling pathways that coordinate neurodevelopment and energy homeostasis. Understanding these regulatory relationships provides insights into disease mechanisms and potential therapeutic targets.
The this compound gene itself is subject to transcriptional regulation by several factors, most notably the aryl hydrocarbon receptor (AHR). The this compound promoter contains a functional AHR-ARNT/2 binding site that positively regulates its activity [9]. Treatment with AHR ligands such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) increases this compound expression in neuronal cells and mouse tissues, suggesting that this compound may mediate some effects of AHR activation on feeding behavior [9]. This regulatory relationship creates a potential link between environmental exposures and metabolic regulation through this compound-mediated pathways.
As a transcription factor, this compound regulates the expression of downstream target genes that mediate its physiological effects. This compound heterodimerizes with either ARNT or ARNT2 (with neuronal preference for ARNT2) and binds to E-box sequences (CANNTG) in target gene promoters [4] [7]. Known transcriptional targets and regulatory relationships include:
Brn2 (POU3F2) regulation: this compound/ARNT2 heterodimers directly or indirectly activate expression of the POU-domain transcription factor Brn2, which is essential for the differentiation of neuroendocrine neurons producing oxytocin, vasopressin, and CRH in the PVN [4].
Neuropeptide gene expression: this compound regulates expression of oxytocin and vasopressin, with this compound-deficient mice showing markedly reduced levels of these neuropeptides [3]. This reduction likely contributes to the hyperphagia and obesity phenotypes.
Sympathetic nervous system genes: this compound influences the expression of genes regulating sympathetic outflow, which mediates its effects on bone homeostasis and potentially other autonomic functions [8].
Figure 2: this compound regulatory network showing upstream control by AHR and downstream functions in gene regulation and energy balance
Investigating this compound function requires specialized experimental approaches spanning molecular analyses, animal models, and physiological assessments. This section outlines key methodologies used in this compound research.
Mouse models have been instrumental in elucidating this compound functions. Conventional this compound heterozygous knockout mice exhibit hyperphagic obesity, while homozygous knockouts die perinatally with hypothalamic abnormalities [3] [2]. To overcome developmental limitations and study this compound's physiological roles in adulthood, researchers have developed inducible knockout systems using Cre-loxP technology:
Tamoxifen-inducible Cre recombinase (CaMK-CreERT2) under control of the calcium/calmodulin-dependent kinase II promoter allows temporal control of this compound inactivation specifically in forebrain neurons of adult mice [3].
Administration protocol: Tamoxifen is dissolved in sunflower seed oil (30 mg/mL) and administered via intraperitoneal injection (180 mg/kg) for 2-5 consecutive days to adult mice (8 weeks old) [3].
Validation methods: this compound inactivation is confirmed by quantitative RT-PCR measuring this compound transcript levels in hypothalamic tissue and by reporter gene (eYFP) activation in this compound-expressing neurons [3].
For functional rescue experiments, This compound overexpression has been achieved using bacterial artificial chromosome (BAC) transgenic approaches that preserve endogenous regulatory elements and expression patterns [8].
Comprehensive assessment of this compound deficiency phenotypes involves multiple physiological measurements:
Energy balance analysis: Food intake is measured daily, while energy expenditure is assessed indirectly via calorimetry in metabolic cages that measure oxygen consumption (VO2) and carbon dioxide production (VCO2) [3].
Body composition analysis: Lean and fat mass are quantified using MRI or DEXA scanning in longitudinal studies to track progression of obesity [6].
Bone phenotyping: Bone volume and architecture are analyzed by microcomputed tomography (μCT) at high resolution (7 μm) to quantify trabecular and cortical bone parameters [8].
Sympathetic tone assessment: Indirect measures include heart rate monitoring and norepinephrine levels, with direct assessment of bone-related sympathetic effects through β-adrenergic agonist and antagonist interventions [8].
At the molecular level, this compound function is investigated using:
Transcriptional activity assays: Reporter constructs containing this compound-responsive promoters (e.g., with E-box elements) are transfected into neuronal cell lines (e.g., Neuro-2A) together with this compound expression vectors to measure transcriptional activation [9] [7].
Protein interaction studies: Co-immunoprecipitation and yeast two-hybrid assays demonstrate heterodimerization between this compound and its partners ARNT/ARNT2 [4].
Gene expression profiling: Quantitative RT-PCR and RNA-seq analyze expression of this compound target genes (oxytocin, vasopressin, Brn2) in hypothalamic tissue from this compound-deficient mice [3].
Structural modeling: Computational approaches generate atomic models of this compound-ARNT complexes when experimental structures are unavailable, enabling analysis of disease-associated mutations [7].
This compound represents a compelling example of a transcription factor with pleiotropic functions in development and physiology. Its critical roles in hypothalamic development, energy balance, and bone homeostasis establish it as a key regulator of metabolic integration. The association between this compound haploinsufficiency and severe early-onset obesity in humans highlights the clinical relevance of understanding this compound biology.
Future research directions should include:
Identification of direct transcriptional targets using chromatin immunoprecipitation followed by sequencing (ChIP-seq) to define the complete repertoire of genes regulated by this compound in different physiological contexts.
Characterization of this compound mutations using structural and functional approaches to establish genotype-phenotype correlations that inform prognosis and potential targeted interventions.
Exploration of this compound's roles in other tissues beyond the hypothalamus, including kidney and muscle, where its functions remain largely uninvestigated.
Development of therapeutic approaches targeting the this compound pathway for obesity management, potentially through small molecules that enhance this compound transcriptional activity or bypass defects in downstream pathways.
The Single-minded 1 (SIM1) gene encodes a transcription factor of the bHLH-PAS family that is critical for the development and function of specific hypothalamic nuclei. Its haploinsufficiency is a known cause of monogenic obesity in both humans and mice [1] [2] [3].
| Aspect | Description |
|---|---|
| Primary Function | Transcription factor required for terminal migration/differentiation of specific hypothalamic neurons [1] [2]. |
| Key Hypothalamic Nuclei | Paraventricular Nucleus (PVN), Supraoptic Nucleus (SON), Anterior Periventricular Nucleus (aPV) [1] [2]. |
| Developmental Role | Essential for formation of PVN, SON, aPV; germline knockout is perinatal lethal [2] [3]. |
| Postnatal/Physiological Role | Regulates food intake, energy balance, and expression of neuropeptides like oxytocin and vasopressin in adults [1] [2]. |
| Human Phenotype | Haploinsufficiency linked to hyperphagic obesity, often with Prader-Willi-like syndrome features [3]. |
| Murine Phenotype | Heterozygotes: hyperphagic obesity, increased linear growth, hyperinsulinemia, hyperleptinemia [2] [3]. |
This compound exerts its effects through a defined gene regulatory network. The table below summarizes key molecular players and regulatory elements.
| Category | Key Molecules / Elements | Function / Relationship with this compound |
|---|---|---|
| Upstream Regulators | SCE2, SCE8 | Brain-enhancers regulating This compound expression, active from embryonic to adult stages [3]. |
| Downstream Targets | Cart, Cbln1, Alcam, Unc-13c, Rgs4, Lnx4, Irx3, Sax1, Ldb2, Neurod6 | Genes downregulated in This compound-/- embryos; involved in AH development [4]. |
| Key Neuropeptides | Oxytocin (Oxt), Vasopressin (Avp) | This compound is required for normal expression in the PVN; deficiency leads to decreased levels [1] [2]. |
| Associated Pathway | Leptin-Melanocortin-Oxytocin Pathway | This compound deficiency disrupts this pathway, leading to hyperphagia [2]. |
| Genetic Interaction | Melanocortin 4 Receptor (MC4R) | This compound heterozygosity phenocopies aspects of Mc4r deficiency; this compound is crucial for MC4R signaling [2] [3]. |
The following diagram illustrates the core gene regulatory network controlled by this compound during hypothalamic development and in adulthood.
This compound Gene Regulatory Network: This graph shows how enhancers SCE2/SCE8 regulate this compound expression, which in turn controls key neuropeptides and MC4R signaling.
A key question in the field has been whether the obesity in this compound deficiency is due to a developmental defect or a ongoing physiological dysfunction. The following experiments have been critical in distinguishing these roles.
This protocol is used to study the physiological function of this compound in adult mice, independent of its developmental role.
| Protocol Step | Specific Details & Controls |
|---|---|
| 1. Animal Model | Mice homozygous for floxed This compound allele (This compoundfl/fl) crossed with CaMK-CreERT2 transgenic mice (Cre expression in forebrain neurons, inducible by tamoxifen) [1]. |
| 2. Genotyping | PCR primers: Floxed This compound allele: L2R & Z1F. CaMK-CreERT2 transgene: Cre800 & Cre1200, with OL260 & OL261 as internal controls [1]. |
| 3. Induction | Administer tamoxifen (30 mg/ml in sunflower seed oil) via intraperitoneal injection (180 mg/kg) for 2-5 consecutive days to 8-week-old adult mice [1]. |
| 4. Validation | qRT-PCR on hypothalamic tissue confirms ~50% (iHet) or near-total (iKO) reduction in This compound mRNA vs. tamoxifen-treated controls [1]. |
| 5. Phenotypic Analysis | Monitor: Food/Water Intake, Body Weight. Analyze hypothalamic neuropeptide expression (e.g., Oxt, Avp mRNA via qPCR). Assess PVN neuron survival (Nissl stain, cell counting) [1]. |
The experimental workflow for generating an inducible, postnatal knockout mouse model is summarized below.
Inducible this compound Knockout Workflow: This diagram outlines the steps to generate an adult-onset this compound knockout mouse model to study its physiological function.
This protocol identifies and validates transcriptional enhancers that regulate This compound expression.
| Protocol Step | Specific Details & Models |
|---|---|
| 1. In Silico Identification | Use ECR Browser to find Evolutionary Conserved Regions (ECRs) in the This compound locus (human-mouse, ≥70% identity over ≥100 bp) [3]. |
| 2. Zebrafish Screening | Clone human ECR sequences into E1b-minimal promoter-GFP vector. Inject into Casper zebrafish embryos (germline integration via Tol2). Analyze GFP expression at 24, 48, 72 hpf and 1, 2, 3 mpf [3]. |
| 3. Mouse Validation | Clone active enhancers (e.g., SCE2) into Hsp68-promoter-LacZ vector. Generate transgenic mouse lines. Analyze LacZ expression in embryonic and adult brain sections [3]. |
| 4. Functional Deletion | Create deletion series of SCE2 to pinpoint the critical region for enhancer activity [3]. |
| 5. Human Genetic Analysis | Sequence the critical SCE2 region in lean vs. obese cohorts. Test the enhancer activity of obesity-associated SNP alleles in the zebrafish model [3]. |
The following protocol outlines the core steps for immunofluorescence, a common immunostaining method. You can adapt this framework for your SIM1 antibody by incorporating the specific conditions your antibody requires [1].
Diagram 1: Core immunofluorescence staining workflow. Key decision points for optimization are highlighted in green [1].
Sample Preparation
Fixation
Permeabilization and Blocking
Primary Antibody Incubation
Washing
Secondary Antibody Incubation
Washing and Counterstaining
Mounting and Imaging
Different detection methods offer distinct advantages and limitations. The table below compares common techniques to help you select the most appropriate one for your this compound staining and research goals [1] [2].
| Method | Principle | Best For | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Immunofluorescence (IF) [1] | Fluorochrome-labeled antibodies detected by light microscopy. | Localizing multiple antigens simultaneously (multiplexing), high-resolution imaging of fine structures. | High sensitivity; wide variety of available fluorochromes; excellent for multiplexing. | Signal can fade over time (photobleaching); tissue autofluorescence can create background. |
| Enzyme-based (e.g., AP/HRP) [1] [2] | Enzyme-labeled antibodies produce a colored, precipitated product. | Bright-field microscopy; permanent slides for long-term storage; clinical diagnostics. | Staining is permanent and stable for years; visible with standard bright-field microscopes. | Color spillover can reduce resolution; limited multiplexing capabilities; enzyme reaction can damage tissue. |
| Immunogold [1] [2] | Colloidal gold-labeled antibodies, often enhanced with silver. | High-resolution detection, often with electron microscopy; can be used for epipolarization in light microscopy. | Very high resolution; minimal background in some applications. | Time-consuming sample processing; expensive reagents; difficult to perform multiple labeling. |
For research requiring precise measurement of staining intensity, a standardized quantitative approach is essential. The following workflow, adapted from a study on quantitative immunohistochemistry, ensures reliable and reproducible data [2] [3].
Diagram 2: A quantitative digital image analysis workflow for reproducible staining measurement [2] [3].
This method highlights several best practices:
Effective this compound knockdown begins with the careful selection of siRNA sequences that specifically target this compound mRNA transcripts while avoiding off-target effects. Researchers should follow a systematic approach to identify optimal target regions within the this compound coding sequence:
Utilize established design tools: Leverage online algorithms such as siDirect (http://sidirect2.rnai.jp/) to identify potential siRNA target sequences with optimal specificity and predicted efficiency [3] [4]. These tools incorporate thermodynamic parameters and genome-wide specificity checks to enhance siRNA performance. When designing siRNAs for this compound, prioritize regions within the coding sequence and avoid areas near the start codon or secondary structures that may reduce accessibility.
Select multiple target sequences: Due to variability in knockdown efficiency, design two or three distinct siRNA sequences targeting different regions of the this compound transcript [3]. This strategy mitigates the risk of non-specific effects and confirms that observed phenotypes result from this compound knockdown rather than off-target activity. For each candidate siRNA, perform BLAST analysis against the appropriate genome database to ensure specificity for this compound and minimize homology with other genes (recommended: >3 mismatches with non-target transcripts) [5].
Prioritize validated sequences: Whenever possible, select siRNAs with experimental validation from commercial sources or published literature targeting this compound. Many suppliers offer pre-designed siRNAs with verified efficacy, which can significantly reduce optimization time [3]. If validated sequences are unavailable for this compound, consider targeting homologous regions identified in studies of similar transcription factors or genes in the same pathway.
Incorporating specific chemical modifications enhances siRNA stability and specificity while reducing immunostimulatory potential:
Stability-enhancing modifications: Include methoxy modifications at the 2' position of ribose sugars in sense and antisense strands to improve nuclease resistance and prolong silencing activity [4]. For improved specificity, consider locked nucleic acid (LNA) modifications, which increase binding affinity to complementary sequences and reduce off-target effects [4].
Comprehensive control designs: Implement appropriate control siRNAs to distinguish sequence-specific silencing from non-specific effects:
Table 1: siRNA Design Specifications for this compound Knockdown
| Design Parameter | Specification | Rationale |
|---|---|---|
| Length | 21-25 bp with 2-nt 3' overhangs | Optimal for RISC loading and target recognition |
| GC Content | 30-50% | Balances stability and specificity; reduces off-target effects |
| Target Region | Coding sequence, avoiding 5' and 3' UTRs | Higher accessibility and conserved targeting |
| Modifications | 2'-methoxy, LNA | Enhanced stability and specificity |
| Validation | At least 2 distinct sequences | Confirms on-target effects |
Efficient delivery of siRNAs into cells is critical for successful this compound knockdown. The optimal transfection method depends on the cell type, with primary neurons and cell lines requiring different approaches:
Lipid-based transfection: For standard cell lines (e.g., HEK293, HeLa, SH-SY5Y), use Lipofectamine RNAiMAX according to the manufacturer's protocol with the following optimizations [3]. Prepare two separate solutions: Solution A containing siRNA diluted in Opti-MEM reduced serum medium (final concentration 10-50 nM), and Solution B containing lipid reagent diluted in Opti-MEM. Combine equal volumes of both solutions, incubate for 15-20 minutes at room temperature to allow complex formation, then add dropwise to cells at 30-50% confluency. For primary neurons and glial cells, use lower siRNA concentrations (10-30 nM) to minimize cytotoxicity while maintaining knockdown efficiency [3].
Advanced nanoparticle systems: For challenging primary cells or hard-to-transfect neuronal cultures, consider fluorinated α-helical polypeptide P7F7 as an alternative delivery vehicle [4]. This biomaterial offers superior membrane penetration capability and enhanced stability compared to traditional lipid reagents. Prepare P7F7/siRNA polyplexes by mixing siRNA with P7F7 at predetermined nitrogen-to-phosphate (N:P) ratios in buffered solution, vortexing briefly, and incubating for 30 minutes at room temperature before adding to cells. This approach demonstrates particularly high efficiency in primary macrophages and neuronal cells, with 3-6 fold improvement in transfection efficiency compared to Lipofectamine 2000 [4].
Magnetic photoporation: For high-throughput applications or single-cell analyses, composite micro-carriers (Knock-beads) responsive to near-infrared light and magnetic fields enable precise siRNA delivery with single-cell resolution [6]. These hierarchically assembled nano-/micro structures consist of an iron oxide core decorated with gold nanorods and coated with poly-dimethyl diallyl ammonium chloride (PDDA) for siRNA loading. Application of a magnetic field positions the beads on cell membranes, followed by near-infrared laser pulses that temporarily disrupt the membrane and facilitate siRNA entry without bead internalization.
Table 2: siRNA Delivery Optimization Parameters for Different Cell Types
| Cell Type | Recommended Method | siRNA Concentration | Incubation Time | Expected Efficiency |
|---|---|---|---|---|
| Standard cell lines | Lipofectamine RNAiMAX | 10-50 nM | 48-72 hr | 70-90% knockdown |
| Primary neurons | Lipofectamine RNAiMAX (low toxicity) | 10-30 nM | 72-96 hr | 50-70% knockdown |
| Primary microglia | P7F7 polypeptide | 20-50 nM | 48-72 hr | 70-85% knockdown |
| High-throughput screening | Magnetic photoporation | 10-100 nM | 48-72 hr | 60-80% knockdown |
For studying this compound function in physiological contexts, in vivo delivery to relevant tissues (particularly the hypothalamus) requires specialized approaches:
Stereotaxic intracranial injection: For targeted this compound knockdown in specific brain regions, perform stereotaxic delivery of siRNA complexes to the hypothalamus. Under anesthesia, position animals in a stereotaxic frame and calculate coordinates for the hypothalamic region of interest. Prepare siRNA complexes using in vivo-appropriate transfection reagents (e.g., invivofectamine) or polypeptide-based carriers (P7F7) at optimized concentrations [4]. Administer 1-5 μL of siRNA formulation (0.1-1 mg/mL) through a Hamilton syringe at a slow, controlled rate (0.1-0.2 μL/min) to minimize tissue damage and ensure proper distribution.
Systemic delivery approaches: For whole-body this compound knockdown or targeting peripheral tissues, utilize hydrodynamic injection or nanoparticle-formulated siRNAs. Recent advances in fluorinated polypeptide carriers enable efficient siRNA delivery to mouse lungs and other organs following intravenous administration [4]. These modified polypeptides exhibit enhanced mucus permeation capability and stability against protein adsorption, facilitating efficient tissue penetration. For hypothalamic delivery, consider modified nanoparticles with targeting ligands that enhance blood-brain barrier penetration.
The following step-by-step protocol outlines the standard procedure for this compound knockdown in mammalian cell cultures:
Day 1: Cell Seeding:
Day 2: Transfection Complex Preparation and Administration:
Day 4-5: Harvest and Analysis:
The following workflow diagram illustrates this complete experimental process:
Comprehensive validation of this compound knockdown requires assessment at multiple molecular levels and correlation with functional outcomes:
Functional phenotyping: Implement context-specific functional assays to correlate this compound knockdown with phenotypic changes. For metabolic studies, assess feeding behavior, energy expenditure, or insulin sensitivity. In developmental contexts, evaluate neuronal migration, differentiation, or gene expression patterns of this compound-regulated targets. These functional validations are essential to establish the biological significance of this compound knockdown beyond molecular efficacy metrics.
The following diagram illustrates the key steps in the validation workflow:
The complex physiological functions of this compound may involve interactions with multiple signaling pathways and compensatory mechanisms, making combinatorial knockdown approaches particularly valuable:
Multi-gene targeting: Design siRNA cocktails targeting this compound along with functionally related genes (e.g., ARNT2, MC4R, or BDNF) to identify synergistic interactions and pathway redundancies. The number of possible combinations for N siRNAs is calculated as: Knockdown Combinations = C(N,1) + C(N,2) + ... + C(N,N) For example, with 6 target genes, 64 possible combinations can be tested [6]. This approach reveals genetic interactions and compensatory mechanisms that might obscure phenotypes in single-gene knockdowns.
High-throughput screening platforms: Implement massively multiplexed technologies such as single-cell encoded gene silencing (scCode-fection) for systematic screening of siRNA combinations [6]. This approach employs composite micro-carriers responsive to near-infrared light and magnetic fields to achieve photoporation-facilitated siRNA transfection with single-cell resolution. Each carrier is fluorescently encoded to track specific siRNA combinations, enabling testing of hundreds or thousands of formulations in a single well.
Data analysis and hit identification: For high-throughput screens, employ specialized software tools such as SNAVI (Statistical Network Analysis and Visualization) to analyze complex interaction networks and identify significant phenotypic outcomes [7]. This platform enables computation of clustering coefficients, connectivity distributions, and detection of network motifs within large-scale screening data, facilitating the identification of optimal this compound-targeting combinations.
Complement siRNA-mediated this compound knockdown with other gene perturbation technologies to validate findings and obtain comprehensive functional insights:
shRNA stable cell lines: For long-term this compound suppression studies, construct short hairpin RNA (shRNA) expression vectors using Pol III promoters (U6, H1) for ubiquitous expression or Pol II promoters with tissue-specific regulation [5]. The miR30-based shRNA backbone is particularly effective as it retains natural microRNA processing characteristics, ensures precise Dicer cleavage, and reduces off-target effects. Lentiviral delivery of shRNA constructs enables stable this compound knockdown in difficult-to-transfect primary neurons and enables in vivo functional studies.
Despite careful experimental design, siRNA knockdown experiments can encounter challenges that require systematic troubleshooting:
Low knockdown efficiency: If this compound expression remains high after transfection, first verify siRNA delivery efficiency using fluorescently labeled non-targeting siRNAs and flow cytometry or microscopy. Optimize transfection parameters including cell density, siRNA concentration, and transfection reagent volume. For resistant cell types, switch to alternative delivery methods such as fluorinated polypeptides or magnetic photoporation [4] [6].
siRNA-mediated knockdown provides a powerful, flexible approach for investigating this compound function in diverse experimental contexts. The protocols outlined in this document incorporate recent advances in siRNA design, delivery technologies, and validation methodologies to maximize knockdown efficiency while minimizing confounding artifacts. By following these detailed application notes, researchers can reliably suppress this compound expression to elucidate its roles in hypothalamic function, energy homeostasis, and development. The integration of combinatorial screening approaches and troubleshooting strategies further enhances the utility of this compound knockdown for both basic research and therapeutic development.
| Aspect | SIM1-Specific Considerations | Recommended Approaches |
|---|---|---|
| Biological Context | bHLH-PAS transcription factor; crucial for hypothalamic development and energy balance [1]. | Study roles in obesity, neurodevelopment; use hypothalamic models or relevant cell lines. |
| Dimerization Partner | Requires heterodimerization with ARNT or ARNT2 for DNA binding [1]. | Confirm partner co-expression; co-IP validation recommended. |
| ChIP Type | Transcription factor (non-histone); transient DNA binding [2]. | Crosslinked ChIP (X-ChIP) with formaldehyde is mandatory [3] [2]. |
| Chromatin Fragmentation | X-ChIP allows for mapping flexibility [3]. | Use sonication or enzymatic digestion; optimize for 200-1000 bp fragments [3]. |
| Downstream Analysis | Genome-wide binding site identification is typical [2]. | ChIP-seq for discovery; ChIP-qPCR for validation of specific targets [3]. |
| Key Controls | Specific antibody, transient interactions [2]. | Include IgG control; validate antibodies (e.g., knockout cell validation). |
This protocol is adapted from general X-ChIP principles and recent in vivo methodologies [3] [4].
For robust analysis of this compound ChIP-seq data, especially when comparing conditions, employ quantitative pipelines:
| Problem | Potential Cause | Solution |
|---|---|---|
| Low DNA yield after IP | Inefficient shearing; poor antibody specificity | Optimize sonication; verify antibody performance with a positive control. |
| High background in IgG control | Non-specific antibody binding | Titrate antibody; increase wash stringency; pre-clear lysate. |
| Poor qPCR enrichment | Over-fixation; epitope masking | Reduce crosslinking time; try different antibody epitopes. |
The following diagram visualizes the core steps of the this compound ChIP protocol, from cell culture to data analysis:
This compound ChIP enables the investigation of its direct gene targets in contexts like:
Advanced techniques like ChIP-exo or CUT&Tag can provide higher resolution mapping of this compound binding sites and integrate with transcriptomic data for a systems-level understanding.
The Single-minded homology 1 (this compound) gene encodes a basic helix-loop-helix (bHLH) transcription factor that plays critical roles in embryonic development and energy homeostasis. Research has demonstrated that this compound is essential for the proper development and function of neural populations, particularly in the hypothalamus, where it helps regulate feeding behavior and energy balance. Haploinsufficiency of this compound in both humans and mouse models leads to severe obesity, highlighting its crucial role in metabolic regulation [1]. This compound is also involved in the development of specific neuronal populations, including mesencephalic dopaminergic neurons and rostral serotonergic neurons, with particular importance in the differentiation of the dorsal raphe nucleus [2].
The melanocortin-4 receptor (MC4R) pathway mediates the function of this compound-expressing cells within both the hypothalamic paraventricular nucleus and amygdalar regions, establishing this compound as a key component in the leptin-melanocortin signaling pathway [3]. Beyond its metabolic functions, this compound expression is observed in several separate regions of the central nervous system, including the basomedial amygdala and various hypothalamic regions [3]. Understanding this compound expression patterns and regulation is therefore crucial for research focusing on obesity, metabolic disorders, and neural development.
When designing experiments to investigate this compound gene expression, researchers should consider the temporal and spatial expression patterns of this compound in their model systems. Studies have shown that this compound is expressed in mouse ventral midbrain and ventral hindbrain during crucial developmental stages, with stronger expression observed in ventral midbrain compared to hindbrain regions [2]. This compound expression also co-localizes with tyrosine hydroxylase (TH) and serotonin (5-HT) in specific neuronal populations, suggesting researchers should carefully select the appropriate biological samples for their specific research questions [2].
The regulatory elements controlling this compound expression represent another important consideration. Research has identified several This compound candidate enhancers (SCEs), with SCE2 and SCE8 demonstrating brain-enhancer activity in both zebrafish and mouse models, overlapping with this compound expression patterns from embryonic to adult stages [1]. These regulatory elements may contain single nucleotide polymorphisms (SNPs) that affect this compound expression levels and potentially contribute to obesity susceptibility, highlighting the importance of considering genetic variation when designing experiments and interpreting results [1].
Sample Types: Select appropriate biological samples based on research objectives. For neural development studies, microdissected brain regions such as hypothalamic nuclei may be necessary. For metabolic studies, whole hypothalamus or specific nuclei (PVN) are appropriate.
Experimental Groups: Include sufficient biological replicates (recommended n=5-6 per group) to ensure statistical power. For this compound obesity research, compare wild-type vs. This compound heterozygous models or different dietary conditions.
Control Groups: Always include appropriate controls such as no reverse transcriptase controls (-RT) to detect genomic DNA contamination and negative template controls (NTC) to detect reagent contamination [4].
Table 1: Sample Group Allocation for this compound Expression Studies
| Research Focus | Experimental Groups | Sample Type | Biological Replicates |
|---|---|---|---|
| Neural Development | E12, E14.5, E18.5, P0 | Microdissected brain regions | ≥5 per developmental stage |
| Energy Homeostasis | Wild-type, this compound+/-, High-fat diet | Hypothalamus, PVN | ≥6 per genotype/treatment |
| Enhancer Function | Wild-type, Enhancer mutants | Whole brain or specific regions | ≥5 per genotype |
Target Specificity: Design primers to span exon-exon junctions whenever possible, with one primer potentially spanning an actual exon-intron boundary to reduce amplification of contaminating genomic DNA [4].
Amplicon Length: Ideal amplicon size for RT-qPCR is 75-150 bp to ensure efficient amplification.
This compound-Specific Considerations: Account for different this compound transcript variants and ensure primers target conserved regions across variants if total this compound expression is desired.
Validation: Test primer efficiency using serial dilutions of cDNA (typically 1:10, 1:100, 1:1000, 1:10000) to generate standard curves [5].
Table 2: Primer Design Specifications for this compound RT-qPCR
| Parameter | Specification | Considerations for this compound |
|---|---|---|
| Amplicon Length | 75-150 bp | Optimize for efficiency and specificity |
| Primer Length | 18-22 nucleotides | Check for this compound sequence specificity |
| TM | 58-60°C | Should be within 1°C for forward and reverse primers |
| GC Content | 40-60% | Avoid secondary structures |
| Exon Spanning | Essential | Prefer primers spanning different exons |
| Efficiency Range | 90-110% | 85-110% acceptable [5] |
Sample Homogenization: Homogenize tissue samples in lysis buffer containing β-mercaptoethanol or other RNase inhibitors. For hypothalamic tissues, use 500μL - 1mL lysis buffer per 50-100mg tissue.
RNA Isolation: Follow manufacturer protocols for RNA isolation. Column-based methods are preferred for ease of use and consistency.
DNAse Treatment: Treat RNA samples with DNase I (RNase-free) to remove genomic DNA contamination, especially if primers cannot be designed to span exon-exon junctions [4].
Quality Assessment: Measure RNA concentration and purity using spectrophotometry (A260/A280 ratio of 1.8-2.0 is acceptable). Assess RNA integrity using agarose gel electrophoresis or bioanalyzer systems.
RNA Quantification: Precisely quantify RNA and use equal amounts (typically 100ng-1μg) for reverse transcription reactions.
The reverse transcription step can be performed using either one-step or two-step RT-qPCR approaches, each with distinct advantages:
Table 3: Comparison of One-Step vs. Two-Step RT-qPCR Approaches
| Parameter | One-Step RT-qPCR | Two-Step RT-qPCR |
|---|---|---|
| Procedure | Reverse transcription and PCR in single tube | Separate RT and PCR steps |
| Advantages | Less experimental variation, fewer pipetting steps, reduced contamination risk, suitable for high-throughput | Generation of stable cDNA pool that can be used for multiple reactions, optimized conditions for each step |
| Disadvantages | Impossible to optimize reactions separately, less sensitive, detection of fewer targets per sample | Greater risk of contamination, more time-consuming, requires more optimization |
| Best For | High-throughput applications, single-target analyses | Multiple gene analyses from same samples, archiving cDNA for future use |
For two-step RT-qPCR, which provides greater flexibility for this compound expression studies:
Primer Selection: Choose appropriate primers for cDNA synthesis. Oligo(dT) primers are recommended for mRNA-specific synthesis, while random hexamers provide broader representation including non-polyadenylated transcripts. A mixture of both is often optimal.
Reaction Setup: Combine 100ng-1μg total RNA, 1μL reverse transcriptase, 1X RT buffer, 1mM dNTPs, 1μL RNase inhibitor, and primers (2.5μM oligo(dT) and/or 50ng random hexamers) in a total volume of 20μL.
Incubation Conditions: Incubate at 25°C for 10 minutes (primer annealing), 42-50°C for 30-60 minutes (reverse transcription), followed by enzyme inactivation at 85°C for 5 minutes.
cDNA Storage: Dilute cDNA with nuclease-free water and store at -20°C for short-term or -80°C for long-term storage.
Reaction Setup: Prepare qPCR reactions containing 1X SYBR Green master mix, forward and reverse primers (100-400nM each), cDNA template (equivalent to 10-100ng input RNA), and nuclease-free water to final volume.
Template Amount: Use cDNA derived from 10-100ng original RNA input per reaction. Avoid exceeding 1/10 of the total cDNA synthesis reaction per qPCR to prevent inhibition.
Plate Preparation: Include no-template controls (NTC) and no-reverse transcription controls (-RT) on each plate.
Thermal Cycling Conditions: Program as follows: initial denaturation at 95°C for 2-10 minutes; 40-45 cycles of 95°C for 15 seconds (denaturation) and 60°C for 1 minute (annealing/extension); followed by melt curve analysis.
The following diagram illustrates the complete experimental workflow for this compound RT-qPCR analysis:
RT-qPCR data analysis for this compound expression typically employs relative quantification, which compares expression of the target gene (this compound) relative to reference genes in different experimental conditions. The Livak method (2^(-ΔΔCt)) is commonly used when PCR efficiencies of target and reference genes are between 90% and 100% [5]. When efficiencies fall outside this range, the Pfaffl method is recommended as it accounts for efficiency differences.
Threshold Determination: Set the threshold during the exponential phase of amplification where the fluorescence signal rises significantly above background. Most qPCR instruments include algorithms for automatic threshold setting.
Ct Value Extraction: Record the cycle threshold (Ct) values for this compound and reference genes in all samples. Ct represents the PCR cycle at which the fluorescence signal crosses the threshold.
Reference Gene Selection: Choose stable reference genes (e.g., β-actin, GAPDH, HPRT) whose expression does not vary between experimental conditions. Validation of reference gene stability is essential for accurate results.
PCR efficiency is a critical parameter that significantly impacts data interpretation. Calculate efficiency using a standard curve with serial dilutions of cDNA:
Standard Curve Preparation: Prepare at least 4 serial dilutions (e.g., 1:10, 1:100, 1:1000, 1:10000) of a pooled cDNA sample.
Slope Determination: Plot the log(10) of the dilution factors against the Ct values and determine the slope of the regression line.
Efficiency Calculation: Apply the formula: Efficiency (%) = (10^(-1/slope) - 1) × 100 [5]. Acceptable efficiency ranges from 85% to 110%.
The following diagram illustrates the complete data analysis workflow for this compound expression studies:
Biological Replicates: Include data from multiple biological replicates (recommended n≥5-6) to ensure statistical power, as demonstrated in this compound studies [2].
Data Transformation: Convert Ct values to relative quantities using the 2^(-ΔΔCt) method before statistical testing.
Statistical Tests: Apply appropriate tests such as Student's t-test for two-group comparisons or ANOVA for multiple groups, followed by post-hoc tests for specific comparisons.
Multiple Testing Correction: When analyzing multiple genes or conditions, apply corrections such as Bonferroni or Benjamini-Hochberg to control false discovery rates.
Table 4: Data Interpretation Guidelines for this compound RT-qPCR
| Result | Interpretation | Potential Follow-up |
|---|---|---|
| ↓ this compound in DRN | Specific impairment of dorsal raphe serotonergic neuron development [2] | Examine Tph2 and Pet1 expression as downstream targets |
| ↑ this compound in Hypothalamus | Potential compensatory mechanism in energy balance | Assess feeding behavior and metabolic parameters |
| No this compound Change | This compound-independent pathway or compensatory mechanisms | Investigate alternative regulatory pathways |
| High Variability | Technical issues or biological heterogeneity | Check RNA quality, primer efficiency, and experimental conditions |
Low Efficiency: If PCR efficiency falls outside the 85-110% range, optimize by checking primer design, template quality, reagent concentrations, or reaction conditions.
High Background: Address fluorescence background issues by ensuring proper baseline setting, checking reagent purity, and verifying appropriate threshold setting.
Non-Specific Amplification: Eliminate primer dimers and non-specific products by optimizing annealing temperature, using hot-start enzymes, or redesigning primers.
Inconsistent Replicates: Improve technical reproducibility by thoroughly mixing reagents, calibrating pipettes, using master mixes, and ensuring consistent template quality.
The protocols described herein have been successfully applied in various research contexts investigating this compound function:
Neural Development Studies: Research has demonstrated that this compound is required for the differentiation of a subpopulation of mouse rostral serotonergic neurons in the dorsal raphe nucleus, but not for mesencephalic dopaminergic neurons [2].
Energy Homeostasis Research: this compound haploinsufficiency leads to severe obesity, and these protocols enable investigation of this compound expression changes in metabolic disorders [1].
Enhancer Characterization: RT-qPCR has been used to validate the function of this compound-associated enhancers and the impact of obesity-associated SNPs on this compound expression [1].
Migration Studies: this compound expression analysis has helped elucidate the origin and course of migration of this compound-expressing cells in the developing amygdala [3].
Western blotting remains a cornerstone technique in molecular biology for detecting specific proteins in complex mixtures. However, troubleshooting Western blots for specific targets like SIM1 (Single-minded homolog 1), a transcription factor critical in hypothalamic development and energy balance, presents unique challenges due to its potential post-translational modifications and specific antibody requirements. These application notes provide a detailed framework for identifying, resolving, and optimizing common issues encountered during this compound Western blotting, incorporating both fundamental troubleshooting principles and advanced optimization strategies to ensure reliable, reproducible results.
A methodical approach to troubleshooting is essential for identifying the root cause of Western blot issues. The following workflow outlines a systematic diagnostic pathway, from problem identification to resolution.
Figure 1: Systematic Troubleshooting Workflow for this compound Western Blotting. This diagram provides a diagnostic pathway for common problems, connecting observed issues with evidence-based solutions.
The tables below summarize potential causes and solutions for the most frequently encountered problems when working with this compound.
Table 1: Troubleshooting Wrong Band Size and Multiple Bands in this compound Blots
| Problem Phenomenon | Potential Cause | Recommended Solution | Reference |
|---|---|---|---|
| Band size larger than predicted | Post-translational modification (e.g., glycosylation, phosphorylation) | Treat samples with glycosylase (e.g., UNG) or phosphatase enzymes; use appropriate positive controls | [1] [2] |
| Multiple non-specific bands | Antibody cross-reactivity or sample degradation | Include knockout/knockdown negative control; use fresh protease inhibitors; test antibody specificity | [2] [3] |
| Band size smaller than predicted | Protein degradation or cleavage | Use fresh protease inhibitors in lysis buffer; keep samples on ice; avoid repeated freeze-thaw cycles | [2] [4] |
| Poor resolution/separation | Incorrect gel percentage or voltage | Use lower percentage acrylamide gels for large proteins; optimize voltage to prevent overheating | [1] [4] |
Table 2: Troubleshooting Signal and Background Issues in this compound Blots
| Problem Phenomenon | Potential Cause | Recommended Solution | Reference |
|---|---|---|---|
| No or weak signal | Insufficient primary antibody concentration | Titrate antibody; increase incubation time (4°C overnight); use fresh detection reagents | [2] [5] |
| High uniform background | Inadequate blocking or excessive antibody | Extend blocking time to 1+ hour; reduce antibody concentration; increase wash stringency | [6] [2] |
| Speckled background | Membrane handling issues or buffer contamination | Handle membrane with clean tools; make fresh buffers; filter antibodies to remove aggregates | [2] [4] |
| "Smiling" bands | Electrophoresis too fast or too hot | Reduce voltage; run gel in cold room or with ice packs | [1] [2] |
A. Sample Preparation (Critical for this compound Stability)
B. Gel Electrophoresis
C. Protein Transfer
D. Blocking and Antibody Incubation
E. Detection
For researchers requiring quantitative data, follow this optimization workflow to transition from qualitative to quantitative Western blotting.
Figure 2: Optimization Workflow for Quantitative this compound Western Blotting. This diagram outlines the critical steps for obtaining reliable quantitative data, emphasizing parameters that most impact linearity and reproducibility.
Table 3: Optimization Parameters for Quantitative this compound Analysis
| Parameter | Optimization Goal | Recommended Approach | Expected Outcome |
|---|---|---|---|
| Protein Loading | Avoid signal saturation | Load 1-10 µg for high-abundance proteins; 20-40 µg for low-abundance targets; create dilution series to confirm linearity | Linear signal response across experimental range [5] |
| Antibody Dilution | Maximize signal-to-noise ratio | Test primary antibody at 1:500, 1:1000, 1:2000; optimize secondary antibody concentration (1:50,000-1:250,000) | Clear specific bands with minimal background [6] [5] |
| Detection Substrate | Wide dynamic range | Use extended duration substrates (e.g., SuperSignal West Dura); avoid ultra-sensitive substrates for high-abundance targets | Linear detection over broader concentration range [5] |
| Normalization Method | Accurate loading control | Use total protein normalization with fluorescent labels (e.g., No-Stain Protein Labeling Reagent) instead of single housekeeping proteins | More reliable than traditional HKPs like GAPDH or β-actin [5] |
To enhance the reproducibility and credibility of this compound Western blot data, adhere to the following reporting standards:
Successful detection of this compound by Western blotting requires careful attention to sample preparation, antibody validation, and detection optimization. The protocols and troubleshooting guidelines provided here offer a comprehensive framework for overcoming common challenges. By implementing these standardized approaches and reporting practices, researchers can generate more reliable, reproducible, and quantitatively accurate this compound Western blot data, thereby advancing our understanding of this important transcription factor's role in development and disease.
Single-minded 1 (this compound) is a crucial transcription factor in the hypothalamic paraventricular nucleus (PVN) that plays an essential role in energy homeostasis regulation. Research has demonstrated that this compound haploinsufficiency represents one of the few known causes of monogenic obesity in both humans and mice, characterized by hyperphagic obesity, increased linear growth, and heightened susceptibility to diet-induced obesity [1] [2]. The significance of this compound in adipose tissue biology stems from its position within the leptin-melanocortin pathway, where it acts downstream of melanocortin 4 receptor (MC4R) signaling to regulate feeding behavior and energy expenditure [3] [4]. This compound neurons in the PVN not only regulate food intake but also influence energy expenditure through connections with brown adipose tissue (BAT), affecting thermogenesis and resting energy expenditure [3].
The investigation of this compound expression patterns in adipose tissue and hypothalamic regions is particularly relevant for obesity research and drug development. Studies have shown that high-fat diet exposure induces injury to this compound neurons in the PVN of both male and female mice, establishing these neurons as a common target of diet-induced neuronal damage [4]. Furthermore, functional characterization of this compound-associated enhancers has revealed that regulatory elements control this compound expression during both developmental and post-developmental time points, with specific enhancers (SCE2 and SCE8) identified in hypothalamic regions [2]. This protocol provides detailed methodologies for this compound immunohistochemistry in adipose tissue, enabling researchers to investigate the relationship between this transcription factor and adipose tissue biology in the context of obesity and metabolic disorders.
Table 1: Primary Antibodies for this compound Immunohistochemistry
| Antibody Target | Host Species | Clonality | Recommended Dilution | Incubation Conditions |
|---|---|---|---|---|
| This compound | Rabbit | Polyclonal | 1:100-1:500 | Overnight at 4°C |
| This compound | Mouse | Monoclonal | 1:200-1:1000 | Overnight at 4°C |
| Oxytocin | Rabbit | Polyclonal | 1:1000 | 2 hours at RT |
| Perilipin | Mouse | Monoclonal | 1:200 | 1 hour at RT |
Table 2: Secondary Antibodies and Detection Systems
| Component | Type | Dilution | Incubation Time |
|---|---|---|---|
| Biotinylated anti-rabbit | Secondary antibody | 1:200-1:500 | 30-60 minutes at RT |
| Biotinylated anti-mouse | Secondary antibody | 1:200-1:500 | 30-60 minutes at RT |
| Streptavidin-HRP | Enzyme conjugate | 1:500 | 30 minutes at RT |
| DAB substrate | Chromogen | Ready-to-use | 5-10 minutes |
| Fluorophore-conjugated | Secondary antibody | 1:200-1:1000 | 60 minutes at RT |
The following diagram illustrates the complete this compound immunohistochemistry workflow in adipose tissue:
Tissue fixation represents a critical step that significantly impacts immunohistochemistry results. For adipose tissue, which is particularly fragile due to its high lipid content, optimal fixation is essential for preserving morphology and antigenicity. Immerse adipose tissue samples immediately after collection in 10% neutral buffered formalin for 24-48 hours at room temperature, ensuring the volume of fixative is 10-20 times the tissue volume [5] [6]. Following fixation, process tissues through a graded ethanol series (70%, 80%, 95%, 100%) for dehydration, clear in xylene or xylene substitutes, and infiltrate with paraffin wax using an automated tissue processor. For cryopreservation, embed tissues in Optimal Cutting Temperature (OCT) compound and rapidly freeze in isopentane cooled by liquid nitrogen. Section paraffin-embedded tissues at 5-10 μm thickness using a microtome, or cryoembedded tissues at 10-20 μm using a cryostat, and mount on charged or adhesive slides.
The unique challenges of adipose tissue processing require special considerations. The high lipid content makes adipose tissue prone to tissue fragmentation during sectioning. To minimize this, maintain cooler temperatures during processing and sectioning, and use sharp blades specifically designed for soft tissues. For immunohistochemical analysis of different adipose tissue depots (subcutaneous, visceral, brown), note that brown adipose tissue contains numerous multilocular lipid droplets and abundant mitochondria, which may require modified processing conditions [7]. When studying this compound in hypothalamic regions controlling adipose function, follow standard brain processing protocols with extended fixation times (48-72 hours) for better preservation of nuclear structures where this compound is localized [1] [4].
Deparaffinization and Rehydration:
Antigen Retrieval:
Blocking and Antibody Incubation:
Detection and Visualization:
Counterstaining and Mounting:
For fluorescence detection, omit the DAB steps and instead incubate with fluorophore-conjugated secondary antibodies protected from light. Use DAPI (0.5 μg/mL for 5 minutes) for nuclear counterstaining instead of hematoxylin, and mount with fluorescence-compatible mounting medium [3] [4].
Appropriate controls are essential for validating this compound immunohistochemistry results. Include positive control tissues such as mouse hypothalamus sections known to express this compound in the PVN [1] [4]. For negative controls, use: (1) no primary antibody control (antibody diluent only), (2) isotype control (non-immune IgG from same species), and (3) absorption control (primary antibody pre-absorbed with excess this compound peptide). To confirm antibody specificity, particularly for this compound which is primarily nuclear, compare staining patterns with published literature showing this compound expression in hypothalamic paraventricular nuclei, supraoptic nuclei, and medial amygdala [3] [2]. For adipose tissue-specific applications, validate this compound staining in known positive control cells such as specific neuronal populations when examining adipose tissue innervation.
Microscopic evaluation of this compound immunohistochemistry should assess both staining intensity and distribution pattern. For semi-quantitative analysis, use a four-tier scoring system: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong). Include assessment of the percentage of positive cells: 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), and 4 (76-100%). Combine intensity and percentage scores for a final histoscore [5] [6]. For digital image analysis, capture images at consistent magnification and lighting conditions, and use software such as ImageJ or commercial pathology image analysis systems to quantify staining intensity, percentage of positive cells, and subcellular localization (nuclear vs. cytoplasmic).
When analyzing this compound in the context of adipose tissue biology, pay particular attention to:
Table 3: Quantification Methods for this compound Immunohistochemistry
| Method | Application | Advantages | Limitations |
|---|---|---|---|
| Semi-quantitative scoring | Routine analysis | Fast, requires minimal equipment | Subjective, inter-observer variability |
| Digital image analysis | High-throughput studies | Objective, reproducible | Requires specialized software and validation |
| Fluorescence intensity quantification | Co-localization studies | Precise, allows multiplexing | Signal may fade over time |
| Stereological counting | Neuronal quantification | Unbiased, accurate | Time-consuming, requires specialized training |
Interpretation of this compound immunohistochemistry should consider the biological context of the research. In hypothalamic sections, this compound expression should be predominantly nuclear in PVN neurons, with lower expression potentially indicating this compound deficiency associated with hyperphagic obesity [1] [4]. When examining adipose tissue, note that this compound may be present in nerve fibers innervating adipose depots rather than in adipocytes themselves, reflecting its role in central regulation of energy balance. In studies investigating diet-induced obesity, reduced this compound immunoreactivity in hypothalamic regions may indicate neuronal injury, as demonstrated in mice exposed to high-fat diet [4].
Correlate this compound immunohistochemistry findings with other relevant parameters:
Table 4: Troubleshooting Guide for this compound Immunohistochemistry
| Problem | Possible Causes | Solutions |
|---|---|---|
| Weak or no staining | Inadequate antigen retrieval, antibody too dilute, over-fixation | Optimize antigen retrieval method, titrate antibody, reduce fixation time |
| High background | Inadequate blocking, antibody concentration too high, non-specific binding | Increase blocking serum concentration, dilute primary antibody, add detergent to wash buffers |
| Nuclear staining not specific | Cross-reactivity with other nuclear proteins, over-development | Use antigen retrieval specifically for nuclear proteins, shorten development time |
| Tissue detachment | Poor slide coating, excessive heating during AR, vigorous washing | Use charged slides, ensure proper slide drying, gentle washing |
| Inconsistent staining | Variable section thickness, uneven reagent application, temperature fluctuations | Standardize section thickness, use automated stainer, control room temperature |
For optimizing this compound immunohistochemistry, consider these specific recommendations based on published studies:
This compound immunohistochemistry serves as a valuable tool in obesity research and the development of anti-obesity therapeutics. The method enables investigation of this compound neuron vulnerability in diet-induced obesity, assessment of therapeutic interventions targeting the melanocortin pathway, and evaluation of this compound expression patterns in genetic models of obesity [1] [4] [2]. Studies employing this compound immunohistochemistry have revealed that high-fat diet exposure causes significant reduction in this compound immunoreactivity in the PVN of both male and female mice, establishing this compound neuronal injury as a common feature of diet-induced obesity [4]. Furthermore, this technique has demonstrated that this compound neuron ablation leads to obesity through combined hyperphagia and reduced energy expenditure, highlighting the dual role of these neurons in energy balance regulation [3].
In drug development applications, this compound immunohistochemistry can be used to:
The protocol described here provides a standardized method for this compound detection that can be applied across preclinical studies, facilitating comparison of results between different laboratories and research programs. As regulatory elements controlling this compound expression continue to be characterized [2], immunohistochemistry will remain an essential technique for validating the effects of manipulating these elements in vivo.
The single-minded homology 1 (this compound) gene encodes a basic helix-loop-helix/PAS (bHLH/PAS) transcription factor that plays critical roles in hypothalamic development and adult energy homeostasis. Haploinsufficiency of this compound in both humans and mice leads to severe obesity, characterized by hyperphagia, increased adipose tissue, and various metabolic disturbances [1]. This compound operates within the leptin-melanocortin pathway, one of the most genetically implicated pathways in severe monogenic human obesity, where it functions as a crucial signal transduction mechanism integrating information downstream from MC4R activation [2]. The significance of this compound in energy balance regulation is further highlighted by human genetic studies showing that individuals with chromosomal aberrations in the this compound locus or rare coding variants frequently present with hyperphagic obesity and in some cases, Prader-Willi-like syndrome [1].
The developmental and functional complexity of this compound expression necessitates sophisticated regulatory mechanisms. This compound is essential for the proper development of the paraventricular nucleus (PVN) of the hypothalamus, a region critical for energy balance and blood pressure regulation [2]. During embryogenesis, this compound, in partnership with ARNT2, controls the differentiation of neuroendocrine lineages in the mouse hypothalamus by regulating key downstream targets including the POU domain transcription factor Brn2, which in turn controls the development of neurons producing vasopressin, oxytocin, and corticotropin-releasing hormone [2]. The dual temporospatial functions of this compound—in hypothalamic development and postnatal energy homeostasis—suggest that its expression is likely controlled by multiple regulatory elements that operate at different developmental stages and in response to varying physiological signals.
Understanding the transcriptional regulation of this compound through promoter and enhancer analysis provides crucial insights into the molecular mechanisms governing energy balance and offers potential therapeutic targets for obesity. This application note comprehensively details the methodologies for identifying and characterizing this compound regulatory elements, with particular emphasis on evolutionarily conserved enhancers, their functional validation in model organisms, and the identification of obesity-associated genetic variants within these regulatory regions.
The initial step in this compound promoter/enhancer analysis involves comprehensive comparative genomic analysis to identify evolutionarily conserved non-coding regions with potential regulatory function. Researchers should first define the genomic boundaries of the this compound locus, typically extending approximately 1 Mb, encompassing one gene upstream (ASCC3) and downstream (MCHR2) of this compound [1]. This broad region captures potential long-range regulatory elements that may control this compound expression.
Bioinformatic tools are essential for this analysis:
Through this approach, researchers initially identified 488 ECRs between human and mouse in the this compound locus, which were filtered to 360 non-coding ECRs after removing repetitive and RNA-coding sequences [1]. These were further prioritized by conservation depth, selecting 17 ECRs conserved between human and frog for experimental validation, designated as This compound candidate enhancers (SCEs) [1].
An important consideration in the this compound locus analysis is the synteny disruption observed approximately 93 kb upstream of MCHR2, where the human-mouse synteny block ends [1]. This boundary suggests that enhancers located within the synteny block are more likely to regulate this compound in mice, while elements beyond this point may not have conserved functions. Additionally, researchers should note that MCHR2, while expressed in the human hypothalamus and modestly associated with obesity, is not present in the mouse genome [1], highlighting important species-specific differences in this genomic region.
Zebrafish transgenic assays provide a powerful system for initial functional screening of candidate enhancers due to their transparency, rapid development, and conservation of neural developmental pathways. The methodology involves:
The Casper zebrafish strain is particularly valuable for this application due to its transparency, which facilitates visualization of GFP expression patterns throughout development and into adulthood [1].
Comprehensive annotation of enhancer activity should span multiple developmental and post-developmental stages:
Through this approach, researchers identified that SCE2 and SCE8 exhibited specific GFP expression in the diencephalon/hypothalamus region during both developmental and post-developmental timepoints, overlapping with endogenous this compound expression patterns characterized by whole-mount in situ hybridization [1].
Table: this compound Candidate Enhancers with Confirmed Activity in Zebrafish
| Enhancer | Developmental Activity | Post-developmental Activity | Expression Pattern |
|---|---|---|---|
| SCE2 | Positive (24-72 hpf) | Positive (1-3 mpf) | Diencephalon/hypothalamus |
| SCE8 | Positive (24-72 hpf) | Not detected | Diencephalon/hypothalamus |
| SCE4 | Not detected | Positive (1-3 mpf) | Not specified |
| SCE11 | Not detected | Positive (1-3 mpf) | Not specified |
| SCE13 | Not detected | Positive (1-3 mpf) | Not specified |
To validate zebrafish findings in a mammalian system and assess conservation of regulatory function, mouse transgenic enhancer assays are essential. The methodology includes:
For SCE2 and SCE8, which showed positive enhancer activity in zebrafish, mouse transgenic assays confirmed conserved embryonic brain-enhancer expression [1]. Importantly, time-course analysis of SCE2 activity demonstrated overlapping expression with endogenous this compound from embryonic stages through adulthood, particularly in the hypothalamus of adult mice [1], suggesting this element may regulate this compound expression across the lifespan.
Once enhancer activity is confirmed, mapping the minimal functional region is crucial for identifying critical transcription factor binding sites. This involves:
Applying this approach to SCE2 enabled researchers to identify a critical region necessary for enhancer activity in the developing brain [1]. This refined region became the focus for subsequent genetic association studies.
To investigate whether natural variation within this compound enhancers contributes to obesity susceptibility:
In the SCE2 critical region, sequencing obese and lean individuals revealed a higher prevalence of SNPs unique to obese individuals [1], suggesting that variation in this regulatory element might contribute to obesity susceptibility.
For SNPs showing association with obesity, functional studies are essential to determine their potential impact on enhancer activity:
This approach successfully identified one obesity-associated variant that reduced developmental-enhancer activity in zebrafish [1], providing mechanistic insight into how non-coding genetic variation in this compound regulatory elements might influence obesity risk.
Emerging evidence indicates that three-dimensional chromatin topology plays a crucial role in orchestrating transcriptional reprogramming [3]. To investigate whether distal enhancers physically interact with the this compound promoter:
These methods can reveal enhancer-promoter (E-P) interactions and topologically associating domains (TADs) that define the spatial organization of the this compound locus [3].
Super-enhancers (SEs) are large enhancer clusters that play particularly important roles in regulating lineage-specific gene expression [3]. Their identification involves:
Although not yet specifically applied to this compound, this approach has successfully identified SEs regulating muscle fiber-type specification through cooperation of chromatin looping and transcription factors such as KLF5 [3], providing a methodological framework for similar analyses in hypothalamic neurons.
To identify genes directly regulated by this compound, researchers can employ inducible gene expression systems in neuronal cell lines [4]. The methodology includes:
Following induced expression, comprehensive transcriptomic analysis identifies potential this compound targets:
This approach previously identified 268 potential this compound/ARNT2 target genes, including Jak2 and thyroid hormone receptor β2, whose expression was lost in the neuroendocrine hypothalamus of this compound mutant mice [4].
Table: Methodologies for this compound Regulatory Element Analysis
| Method | Application | Key Outcomes | Considerations |
|---|---|---|---|
| Comparative genomics | Identify conserved non-coding elements | 17 SCEs between human and frog | Species-specific synteny considerations |
| Zebrafish transgenesis | Initial in vivo enhancer screening | SCE2 and SCE8 with hypothalamic activity | Conservation of neural development pathways |
| Mouse transgenesis | Mammalian conservation of enhancer function | SCE2 activity from embryo to adult | More resource-intensive but physiologically relevant |
| Chromatin conformation capture | 3D chromatin architecture | Enhancer-promoter looping | Technical complexity in hypothalamic tissues |
| Genetic association | Obesity-risk variants in enhancers | SNPs in SCE2 critical region | Requires large, well-characterized cohorts |
The following diagrams illustrate key experimental approaches and molecular relationships in this compound promoter/enhancer analysis:
Figure 1: Experimental workflow for this compound enhancer identification and characterization, progressing from computational prediction to functional validation of obesity-associated variants.
Figure 2: this compound transcriptional regulatory pathway showing how enhancers control this compound expression, which activates downstream targets like Brn2 to direct neuroendocrine differentiation in the hypothalamus, with disruption leading to obesity.
Comprehensive analysis of This compound promoter and enhancer elements requires a multi-faceted approach combining comparative genomics, functional validation in model organisms, and human genetic studies. The methodologies outlined in this application note have successfully identified and characterized brain-specific enhancers in the this compound locus, with SCE2 demonstrating particularly interesting activity from embryonic stages through adulthood in hypothalamic regions. The identification of obesity-associated SNPs within these regulatory elements that alter enhancer function provides a mechanism by which non-coding genetic variation might contribute to obesity susceptibility.
These protocols provide researchers with a roadmap for systematic investigation of this compound regulatory elements, with potential applications for understanding the transcriptional control of other genes involved in energy homeostasis. The integration of emerging techniques in 3D genome architecture and single-cell epigenomics will further enhance our understanding of how this compound expression is controlled in specific hypothalamic neuronal populations, potentially revealing novel therapeutic targets for obesity.
SIM1 (Single-minded 1) is a hypothalamic transcription factor encoded by a gene located on chromosome 6q16.3 that plays a critical role in energy homeostasis and the development of the paraventricular nucleus (PVN) of the hypothalamus. This compound functions as a basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) transcription factor that forms functional dimers with ARNT2, regulating neuronal differentiation in key hypothalamic regions responsible for satiety regulation and energy expenditure. The molecular pathway involves this compound acting downstream of the melanocortin 4 receptor (MC4R) in the leptin-melanocortin signaling cascade, which represents a master regulator of mammalian energy balance. Mutations in this compound disrupt this pathway, leading to impaired satiety signaling and consequent hyperphagia. [1] [2]
This compound mutations manifest through an autosomal dominant inheritance pattern with haploinsufficiency as the primary molecular mechanism. The clinical phenotype characterized by early-onset severe obesity (typically before age 5 years), hyperphagia that often persists into adulthood, and variable neurobehavioral manifestations including emotional lability, autistic features, learning disabilities, and in some cases, partial diabetes insipidus. The obesity associated with this compound mutations is typically severe, with patients often exhibiting body mass index (BMI) standard deviation scores exceeding +5 SD. Additionally, some patients present with Prader-Willi-like features including developmental delay, intellectual disability, and characteristic facial dysmorphisms. [1] [3] [2]
Table 1: Clinical Characteristics of this compound Mutation Carriers
| Clinical Feature | Frequency | Notes |
|---|---|---|
| Early-onset obesity (before 5 years) | >90% | BMI SDS typically +5.1±2.4 SD |
| Hyperphagia | >85% | Often described as insatiable appetite with food-seeking behavior |
| Neurobehavioral abnormalities | 30-50% | Emotional lability, autistic features, learning disabilities |
| Developmental delay | 20-30% | Speech and motor delays, intellectual disability |
| Metabolic complications | 40-60% | Hyperinsulinemia, dyslipidemia, hepatic steatosis |
| Partial diabetes insipidus | 10-20% | Polyuria and polydipsia responsive to desmopressin |
| Dysmorphic features | 10-15% | Narrow palpebral fissures, sunken nasal root, mild prognathism |
The this compound mutation screening protocol employs a comprehensive approach that integrates patient phenotyping, molecular genetic analysis, and functional validation to establish pathogenicity of identified variants. The entire process from patient recruitment to final reporting typically requires 4-6 weeks to complete, with critical decision points at each stage to ensure accurate variant interpretation. [1] [4]
Patient selection criteria represent the foundational step in this compound mutation screening. The protocol specifically targets individuals with early-onset severe obesity defined as body mass index standard deviation score (BMI SDS) >2 SD for age and sex with obesity manifesting before 5 years of age. Additional inclusion criteria may include the presence of hyperphagia, family history of severe obesity, and neurobehavioral abnormalities. Exclusion criteria encompass patients with confirmed syndromic obesity (e.g., Prader-Willi syndrome), endocrine disorders, or pharmacological causes of obesity. A careful family history should be obtained, with particular attention to autosomal dominant inheritance patterns. The original research by Stanikova et al. screened 126 unrelated obese children and adolescents using these criteria, identifying several this compound variants including a novel pathogenic variant (p.D134N) in a pedigree with four affected members. [1] [4]
High-molecular-weight DNA should be extracted from peripheral blood leukocytes using standardized protocols, with quality assessment through spectrophotometry (A260/A280 ratio of 1.8-2.0) and agarose gel electrophoresis to confirm integrity. The required DNA concentration for subsequent analyses is 20-50 ng/μL, with a minimum total quantity of 5 μg recommended for comprehensive screening of the this compound gene. [1]
The polymerase chain reaction (PCR) amplification should target all coding exons (exons 1-13), exon-intron boundaries (±50 bp), and the promoter region of the this compound gene. Previously established primer sequences can be utilized, with reactions performed in 25 μL volumes containing 50-100 ng genomic DNA, standard PCR buffer, 1.5 mM MgCl₂, 200 μM dNTPs, 10 pmol of each primer, and 1 unit of DNA polymerase. The thermal cycling conditions typically include initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at primer-specific temperatures (55-65°C) for 30 seconds, extension at 72°C for 45 seconds, with a final extension at 72°C for 7 minutes. Amplification products should be verified by agarose gel electrophoresis before purification. [1] [4]
Purified PCR products are sequenced using the Sanger method on automated sequencers (e.g., ABI 3500 or 3130 series). Sequencing reactions should employ the same primers used for amplification, with cycle sequencing conditions according to manufacturer recommendations. The resulting sequences must be compared to the this compound reference sequence (NM_005068.2) using specialized software such as SeqScape (v2.1.1). Sequence chromatograms should be carefully examined for heterozygous peaks indicating potential mutations. [1] [4]
Identified variants should undergo comprehensive computational analysis using multiple prediction algorithms. The recommended suite includes:
A variant is considered likely pathogenic when supported by ≥5 of these prediction tools. Additionally, sequence conservation should be assessed using GERP, phyloP100way, and phastCons100way through the UCSC Genome Browser to evaluate evolutionary conservation of affected residues. [1] [4]
Functional characterization of missense variants should include transcriptional activity assays to evaluate potential impact on this compound function. The experimental approach involves:
Significantly reduced transcriptional activity (≥50% decrease compared to wild-type) provides evidence for pathogenicity. This approach successfully identified obesity-associated this compound variants (p.T481K and p.A517V) with impaired transcriptional function in previous studies. [5]
Table 2: In Silico Prediction Tools for this compound Variant Pathogenicity Assessment
| Tool | Purpose | Interpretation | URL |
|---|---|---|---|
| SIFT | Predicts effect on protein function | Score <0.05 = deleterious | http://sift.jcvi.org |
| PolyPhen-2 | Classifies amino acid substitutions | Score >0.95 = probably damaging | http://genetics.bwh.harvard.edu/pph2 |
| PROVEAN | Predicts functional impact | Score ≤-2.5 = deleterious | http://provean.jcvi.org |
| CADD | Integrates multiple annotations | Score >20 = potentially deleterious | http://cadd.gs.washington.edu/score |
| MutationTaster | Disease-causing potential | Probability >0.95 = disease-causing | http://www.mutationtaster.org |
| MutationAssessor | Functional impact of variants | Score >3.5 = high functional impact | http://mutationassessor.org |
| SNPs&GO | Disease-related mutations | Score >0.5 = disease-related | http://snps.biofold.org |
Identified this compound variants should be classified according to American College of Medical Genetics and Genomics (ACMG) guidelines into one of five categories: pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign. Pathogenic variants typically include frameshift, nonsense, splice-site mutations, and missense variants with demonstrated functional impairment and absence from population databases. The novel p.D134N variant identified by Stanikova et al. was classified as pathogenic based on its absence in control populations, location at a highly conserved residue, segregation with obesity in the pedigree, and supportive predictions from multiple in silico tools. [1] [4]
When interpreting genetic results, clinicians should consider that This compound mutation carriers typically exhibit:
Notably, the p.D134N variant carriers exhibited significantly lower preferences for high-sugar foods and low-fat, low-carbohydrate, high-protein foods compared to obese controls, suggesting potential effects on food preference in addition to hyperphagia. [1] [3]
Common technical challenges in this compound mutation screening include:
For diagnostic laboratories, it is recommended to sequence both parents when a novel this compound variant is identified in a proband to determine segregation and establish phase. In research settings, screening additional obesity-related genes should be considered when this compound analysis is negative, particularly MC4R, LEP, LEPR, POMC, and PCSK1, as recommended in recent oligogenic obesity case reports. [3]
The comprehensive this compound mutation screening protocol outlined in these Application Notes provides researchers and clinicians with a standardized approach for identifying pathogenic variants in patients with early-onset severe obesity. The integration of careful phenotyping, thorough molecular analysis, and functional validation enables accurate diagnosis of this monogenic obesity form. As research continues to elucidate the complex interactions within the leptin-melanocortin pathway, this compound mutation screening represents an essential component in the personalized management of severe childhood obesity, with potential implications for targeted therapeutic interventions in the future.
The This compound gene (Single-minded 1) encodes a basic helix-loop-helix transcription factor that plays a critical role in hypothalamic development and the regulation of energy homeostasis. This compound is essential for the proper development and function of paraventricular nucleus (PVH) neurons in the hypothalamus, which are central to controlling feeding behavior, energy expenditure, and body weight regulation. Through its interaction with partner protein ARNT2, this compound regulates the expression of various neuropeptides and hormones involved in these processes, establishing it as a crucial modulator of metabolic balance [1]. Research has demonstrated that epigenetic modifications, particularly DNA methylation, significantly influence this compound expression and function. DNA methylation involves the addition of a methyl group to cytosine residues in CpG dinucleotides, primarily catalyzed by DNA methyltransferases (DNMTs) including DNMT3A, which has been specifically implicated in energy balance regulation within this compound-expressing neurons [2]. Recent evidence indicates that aberrant this compound methylation represents a significant epigenetic mechanism contributing to obesity pathogenesis, making it a promising biomarker and potential therapeutic target for metabolic disorders [3].
The investigation of this compound methylation patterns provides valuable insights into the molecular mechanisms linking environmental factors such as diet and stress with genetic predisposition to obesity. Studies have revealed that environmental exposures can induce lasting changes in the epigenetic regulation of this compound, potentially explaining how external factors contribute to long-term metabolic dysregulation. This connection positions this compound methylation analysis as an essential tool for understanding the complex interplay between genetics and environment in metabolic disease development, with implications for both risk assessment and targeted interventions [2] [3].
Research investigating this compound methylation patterns has revealed consistent associations with obesity-related traits across both human and animal models. A significant epigenome-wide association study conducted in a population-based cohort of 263 adolescents identified a specific CpG site (Chr6:100903612) within the this compound gene where increased methylation was significantly associated with higher body mass index (BMI) percentile. This association remained significant even after stringent multiple testing corrections, with a p-value of 4.2E-05, suggesting a robust relationship between this compound methylation and obesity measures in adolescents. The regression analysis indicated that each 10% increase in methylation at this site was associated with a 7.2 unit increase in BMI percentile, highlighting the potential quantitative impact of this compound methylation on obesity risk [3].
Animal studies provide mechanistic insights into how DNA methylation regulates this compound function in energy homeostasis. Research demonstrated that Dnmt3a expression is decreased in the PVH of high-fat-diet-fed mice, and specific deletion of Dnmt3a in this compound-expressing neurons leads to obesity development with characteristic hyperphagia, decreased energy expenditure, and metabolic impairments including glucose intolerance and hyperlipidemia. These physiological changes were associated with altered DNA methylation patterns and consequent upregulation of key neuroendocrine genes such as tyrosine hydroxylase and galanin in the PVH, establishing a direct link between epigenetic regulation of this compound neurons and metabolic phenotypes [2].
Table 1: Key this compound Methylation Associations with Obesity and Metabolic Parameters
| Study Population | Sample Size | CpG Site/Location | Methylation Direction | Association Effect Size | P-value | Additional Parameters |
|---|---|---|---|---|---|---|
| Adolescents (Human) | 263 | Chr6:100903612 | Increased | +7.2 BMI percentile per 10% methylation | 4.2E-05 | Adjusted for age, sex, race/ethnicity |
| Mouse Model | Not specified | Tyrosine hydroxylase promoter | Decreased | Upregulation of gene expression | <0.05 | Obesity, hyperphagia, decreased energy expenditure |
| Mouse Model | Not specified | Galanin | Decreased | Upregulation of gene expression | <0.05 | Glucose intolerance, increased serum insulin/leptin |
| High-fat diet mice | Not specified | Dnmt3a in PVH | Decreased | Obesity development | <0.05 | Hyper-LDL cholesterolemia when fed high-fat diet |
Table 2: Methodological Approaches in this compound Methylation Studies
| Study Type | Sample Tissue | Methylation Detection Method | Expression Analysis | Functional Validation |
|---|---|---|---|---|
| Human association | Peripheral blood leukocytes | Enhanced reduced representation bisulfite sequencing (RRBS) | Not performed | Enrichment analysis in obesity-related genes |
| Mouse mechanistic | Hypothalamic nuclei microdissection | DNA methylation analysis (method not specified) | Microarray and qPCR | Metabolic phenotyping, promoter-specific methylation analysis |
| Integrated analysis | Visceral adipose tissue | Infinium Human Methylation EPIC BeadChip | Clariom S Human Microarray | Correlation with T2D-related traits |
The consistency of findings across different study designs and species strengthens the evidence for this compound methylation as a robust epigenetic marker for obesity predisposition. The tissue-specific nature of this compound methylation patterns underscores the importance of considering biological context when interpreting results, with evidence suggesting that peripheral blood methylation may serve as an accessible surrogate for central nervous system alterations in human studies [3]. Furthermore, the developmental timing of methylation changes appears crucial, with alterations during adolescence potentially establishing long-term metabolic trajectories, highlighting the importance of life stage considerations in both research and clinical applications [3].
DNA methylation analysis has evolved significantly, offering researchers multiple methodological approaches with varying levels of resolution, throughput, and technical requirements. The selection of an appropriate method depends on several factors including the specific research question, required resolution (single-CpG vs. regional), sample type and quantity, and available resources. The most widely used approaches leverage bisulfite conversion of DNA, which deaminates unmethylated cytosines to uracils while leaving methylated cytosines unchanged, creating sequence differences that correspond to methylation status [4].
Among the available techniques, bisulfite sequencing PCR (BSP) provides single-base resolution methylation data for specific genomic regions of interest. In this method, bisulfite-treated DNA is amplified by PCR and subjected to sequencing, allowing for quantitative assessment of methylation at individual CpG sites. Alternatively, pyrosequencing technology (PYR) enables accurate quantification of methylation frequencies at contiguous CpG sites through a sequencing-by-synthesis approach that detects incorporated nucleotides via light emission. This method is particularly valuable for detecting subtle methylation differences and validating findings from genome-wide analyses [4]. For targeted methylation assessment, methylation-specific polymerase chain reaction (MS-PCR/MSP) uses primer sets designed to amplify either methylated or unmethylated sequences following bisulfite conversion, providing a rapid and cost-effective method for screening specific CpG sites of interest, though with less quantitative precision than sequencing-based approaches [4].
Principle: Genomic DNA is treated with bisulfite to convert unmethylated cytosine to uracil while leaving methylated cytosine unchanged. The target region is then amplified by PCR and sequenced to determine methylation status at single-base resolution.
Materials and Reagents:
Procedure:
DNA Extraction and Quality Control
Bisulfite Conversion
PCR Amplification
Sequencing and Analysis
Troubleshooting Notes:
Principle: Following bisulfite conversion and PCR amplification, sequencing primers are extended in a stepwise manner with nucleotide incorporation detected in real-time through light emission, allowing precise quantification of methylation percentages at individual CpG sites.
Materials and Reagents:
Procedure:
PCR with Biotinylated Primers
Sample Preparation for Pyrosequencing
Pyrosequencing Reaction
Quality Control Considerations:
Table 3: Comparison of Methylation Detection Methods for this compound Analysis
| Method | Resolution | Throughput | Quantitative Accuracy | Required DNA Input | Advantages | Limitations |
|---|---|---|---|---|---|---|
| BSP | Single-base | Low to medium | High | 100-500 ng | Gold standard; complete methylation pattern | Cloning and sequencing multiple clones needed for heterogeneous samples |
| Pyrosequencing | Single-base | Medium | High (±5%) | 50-200 ng | Accurate quantification; rapid analysis | Limited to short sequences (~100 bp); specialized equipment required |
| MS-PCR | Regional | High | Semi-quantitative | 10-100 ng | Highly sensitive; simple workflow | Limited quantitative accuracy; primer design critical |
| RRBS | Genome-wide with focus on CpG-rich regions | High | High | 50-300 ng | Genome-wide coverage; cost-effective | Limited coverage of non-CpG island regions |
| EPIC Array | Genome-wide (850,000 CpG sites) | High | High | 50-250 ng | Comprehensive coverage; well-established analysis pipelines | Fixed content; cannot discover novel CpG sites |
Proper interpretation of this compound methylation data requires careful consideration of several biological and technical factors. The tissue specificity of epigenetic patterns is particularly important, as methylation status can vary significantly between different tissue types. While peripheral blood leukocytes provide an accessible source for human studies, their methylation patterns may not perfectly reflect regulatory changes in hypothalamic neurons where this compound exerts its primary metabolic functions. Nevertheless, research has demonstrated that blood-based this compound methylation shows significant associations with obesity phenotypes, suggesting its utility as a peripheral biomarker [3]. For animal studies or post-mortem human tissues, microdissection of hypothalamic nuclei enables more direct assessment of methylation in relevant cell populations, though this approach is obviously limited in human applications [2].
The cellular heterogeneity of analyzed samples represents another critical consideration, as variation in cell-type composition can confound methylation differences. Analytical approaches such as cell-type deconvolution using reference methylation profiles or experimental separation of specific cell populations can help address this challenge. Additionally, the functional interpretation of methylation changes depends on their genomic context—methylation in promoter regions typically associates with transcriptional repression, while gene body methylation may have more complex relationships with expression. For this compound, studies have identified functionally significant methylation changes in both promoter and intragenic regions, necessitating comprehensive assessment across the gene locus [3].
Comprehensive understanding of this compound's epigenetic regulation benefits from integration of methylation data with other molecular and phenotypic information. Combining DNA methylation with gene expression analyses allows direct assessment of the functional consequences of epigenetic changes, as demonstrated in studies that correlated this compound methylation status with transcript levels in relevant tissues [5]. Furthermore, incorporating genetic variation data can reveal interactions between sequence polymorphisms and epigenetic marks, including methylation quantitative trait loci (meQTLs) that influence individual methylation patterns.
Advanced integration approaches include multi-omics studies that simultaneously examine DNA methylation, gene expression, and other molecular profiles in relation to clinical phenotypes. Such designs have proven valuable for identifying molecular pathways through which this compound methylation influences obesity risk and related metabolic traits. When planning such integrated analyses, consideration of tissue- and context-specificity remains essential, as relationships between methylation and expression may differ across biological conditions and compartments [6].
Several technical factors must be considered when designing and interpreting this compound methylation studies. The bisulfite conversion process can cause substantial DNA degradation, potentially limiting analysis of low-quality or low-quantity samples. Appropriate quality control measures should be implemented, including assessment of conversion efficiency using non-CpG cytosines in different sequence contexts. For quantitative comparisons, ensuring consistent sample processing across compared groups is essential to minimize technical artifacts.
The emergence of single-cell methylation analysis technologies offers exciting opportunities to resolve cellular heterogeneity in this compound expression and regulation, but these approaches currently face challenges related to sparse data coverage and technical noise. Computational methods such as meta-cell approaches that aggregate data from similar cells can help address these limitations, as demonstrated in recent methodological developments [7]. As these technologies mature, they promise to reveal unprecedented detail about this compound methylation heterogeneity in complex tissues like the hypothalamus.
When interpreting findings, researchers should consider that observed methylation differences may represent consequences rather than causes of metabolic phenotypes, particularly in cross-sectional human studies. Longitudinal designs tracking methylation changes over time and experimental manipulation of methylation in model systems help establish causal directionality. Additionally, the modest effect sizes typical for epigenetic associations with complex traits like obesity underscore the importance of adequate statistical power and replication in independent cohorts [3] [6].
The following diagram illustrates the complete workflow for this compound methylation analysis, from sample collection to data interpretation:
Workflow Title: Comprehensive this compound DNA Methylation Analysis Pipeline
This workflow outlines the key steps in this compound methylation analysis, highlighting critical decision points and methodological options. The process begins with appropriate sample collection and processing, emphasizing the importance of DNA quality control for reliable results. The method selection step represents a crucial decision point where researchers must balance resolution, throughput, and practical considerations based on their specific research questions. Following data generation, rigorous quality control and appropriate statistical methods are essential for valid interpretation. Finally, biological validation and integration with complementary data types strengthen the functional relevance of observed methylation patterns.
This compound DNA methylation analysis represents a valuable approach for investigating the epigenetic regulation of energy homeostasis and obesity pathogenesis. The protocols and guidelines presented here provide researchers with comprehensive methodological resources for conducting rigorous this compound methylation studies across various biological contexts. The consistent association between specific this compound methylation patterns and obesity-related traits in both human and animal models underscores the functional importance of this epigenetic mechanism in metabolic regulation.
Future methodological developments will likely focus on increasing resolution and scalability through single-cell methylation analysis, enhancing multi-omics integration capabilities, and improving computational prediction of methylation effects on this compound function. Additionally, standardization of protocols and analytical approaches across laboratories will facilitate more direct comparison of findings and enhance reproducibility. As these technical advances mature, this compound methylation analysis promises to yield increasingly insightful contributions to our understanding of metabolic disease mechanisms and potential therapeutic strategies.
Single-minded homologue 1 (this compound) is a basic helix-loop-helix PER-ARNT-SIM (bHLH-PAS) transcription factor that plays critical roles in neurodevelopment, energy homeostasis, and various physiological processes. This compound functions as a transcriptional regulator that requires dimerization with specific partners, primarily aryl hydrocarbon receptor nuclear translocator (ARNT) or ARNT2, to activate downstream gene networks. The this compound-ARNT heterodimer binds to E-box sequences in promoter regions to modulate transcription of target genes involved in diverse physiological pathways. This compound is highly expressed in key hypothalamic nuclei including the paraventricular, supraoptic, and anterior periventricular nuclei, where it governs development of neuroendocrine lineages essential for maintaining metabolic balance. Beyond its established functions in neuronal development, emerging evidence indicates this compound participates in complex protein interaction networks that influence bone remodeling, sexual behavior, and cellular stress response through mechanisms that extend beyond its canonical transcriptional functions.
The clinical importance of this compound is underscored by the severe phenotypes associated with its dysfunction. Haploinsufficiency of this compound is associated with early-onset obesity and a Prader-Willi-like (PWL) syndrome characterized by hyperphagia, hypotonia, and variable intellectual disability. homozygous null mutations are perinatally lethal, demonstrating the essential developmental functions of this transcription factor. This compound has also been implicated in melanocortin signaling pathways that regulate female sexual behavior, with recent research revealing that MC4R signaling in this compound neurons is critical for sexual receptivity in female mice. Additionally, this compound modulates bone formation through regulation of sympathetic tone, demonstrating its diverse physiological roles across multiple systems. Understanding the molecular basis of this compound protein-protein interactions is therefore essential for elucidating its multiple functions and developing targeted therapeutic strategies.
This compound is a modular protein comprising several functional domains that mediate its dimerization, DNA binding, and transcriptional activities. The N-terminal bHLH domain (approximately residues 1-65) facilitates DNA binding to E-box sequences and initial dimerization with partner proteins. This is followed by PAS-A and PAS-B domains (approximately residues 66-335) that mediate specific protein-protein interactions and contribute to heterodimer stability. The C-terminal region (residues 336-766) contains the transcriptional activation domain but lacks known structural domains, instead being largely intrinsically disordered while retaining critical functional motifs. Recent computational modeling has yielded the first full-length atomic structural model of human this compound in complex with its binding partner ARNT, providing insights into the structural organization of this heterodimeric complex. This model was constructed using a hybrid approach combining homology modeling from related bHLH-PAS structures (including HIF-2α:ARNT and CLOCK:BMAL1 complexes) with ab initio predictions for regions lacking template structures.
The structural model has enabled analysis of disease-associated missense variants and their mechanistic impacts on this compound function. Pathogenic variants cluster within key functional domains: the bHLH domain (e.g., T46R) that directly interfaces with ARNT partners, and the C-terminal transcriptional activation domain (e.g., D707H, G715V, D740H) that mediates interactions with the transcriptional machinery. Molecular dynamics simulations (MDS) of these variants reveal that single amino acid substitutions can cause significant structural and dynamic perturbations that alter protein function through multiple mechanisms, including disruption of dimerization interfaces, folding stability, or DNA-binding capabilities. These simulations replicate physiological conditions and model how point mutations effect large-scale conformational changes, demonstrating that this compound functions through dynamic conformational changes rather than static structures. The structural models provide a framework for rational design of experiments to probe this compound function and potentially restore function in pathogenic variants.
Table 1: Structural Domains of this compound and Characterized Pathogenic Variants
| Domain | Residue Range | Key Functions | Pathogenic Variants | Functional Impact |
|---|---|---|---|---|
| bHLH | 1-65 | DNA binding, dimerization interface | T46R | Disrupts ARNT/ARNT2 dimerization, loss of transcriptional activity |
| PAS-A | ~66-200 | Protein-protein interactions, heterodimer stability | - | - |
| PAS-B | ~201-335 | Protein-protein interactions, potential ligand binding | - | - |
| C-terminal | 336-766 | Transcriptional activation | D707H, G715V, D740H | Alters transcriptional activity, structural dynamics |
Molecular dynamics simulations (MDS) have provided critical insights into how pathogenic variants disrupt this compound function through conformational rearrangements that alter protein dynamics. The T46R variant, located in the bHLH domain, shows severe loss of activity in reporter assays with both ARNT1 and ARNT2 due to disruption of the dimerization interface. This substitution replaces a neutral polar residue with a large positively charged side chain, creating steric hindrance and electrostatic repulsion that compromises heterodimer formation. In contrast, C-terminal variants (D707H, G715V, D740H) exhibit more complex effects on transcriptional activation, with some showing moderate loss of function (D707H, G715V) while others display modest gain of function (D740H) in specific cellular contexts. These variants likely alter the structural dynamics and conformational ensembles of the transcriptional activation domain, thereby changing its interactions with coregulators and the basal transcriptional machinery.
The dynamic behavior observed in MDS suggests that this compound functions through allosteric mechanisms where perturbations in one domain can transmit effects to distal regions. For example, variants in the C-terminal activation domain can influence DNA binding affinity at the N-terminal bHLH domain through long-range conformational coupling. These simulations demonstrate that proteins function dynamically rather than statically, and a complete understanding of this compound cannot be achieved through time-independent structural analysis alone. The MDS protocols involve explicit solvent simulations under physiological conditions (temperature, pH, ion concentration) using software such as YASARA, with trajectory analysis focused on local and global positional deviations, hydrogen bonding patterns, and solvent accessibility changes. These approaches enable researchers to move beyond static structural analysis to understand the dynamic structural basis of this compound dysfunction in pathogenic variants.
This compound engages in specific heterodimeric interactions with class I bHLH-PAS proteins, primarily ARNT and ARNT2, which determine its functional specificity and physiological roles. The This compound-ARNT2 heterodimer is particularly important in neuronal contexts, where ARNT2 expression is enriched, and this specific partnership is essential for proper hypothalamic development and function. The interaction occurs through coordinated contacts between the bHLH and PAS domains of both proteins, creating an extensive interface that ensures dimer specificity against the background of other bHLH-PAS family members. The heterodimer recognizes core DNA sequences (E-box motifs: CACGTG or variants) in target gene promoters, with subtle differences in binding specificity and affinity conferred by the specific dimerization pair. Dimerization is a prerequisite for DNA binding, and disruption of this interaction represents a key mechanism underlying pathogenic this compound variants.
Beyond its primary dimerization partners, this compound participates in additional protein complexes through its C-terminal domain, which interacts with various transcriptional coregulators and chromatin-modifying factors. Although less characterized, these interactions likely include components of the basal transcriptional machinery (e.g., Mediator complex), histone modifiers, and other tissue-specific transcription factors that modulate this compound activity in different cellular contexts. The C-terminal domain appears to function as an intrinsically disordered region that undergoes disorder-to-order transitions upon binding partners, providing structural plasticity to engage with diverse protein partners. This interaction versatility enables this compound to integrate multiple signaling pathways and regulate distinct transcriptional programs in different tissues and developmental stages. The cell-specific expression of interaction partners and coregulators thus determines the functional outcomes of this compound activation in various physiological contexts.
Table 2: Documented this compound Protein Interaction Partners and Functional Consequences
| Interaction Partner | Interaction Domains | Functional Consequences | Biological Context |
|---|---|---|---|
| ARNT | bHLH, PAS-A, PAS-B | Facilitates DNA binding, transcriptional activation | Ubiquitous, metabolic regulation |
| ARNT2 | bHLH, PAS-A, PAS-B | Neuronal-specific functions, hypothalamic development | Neuroendocrine neurons, energy balance |
| Unknown coregulators | C-terminal domain | Transcriptional activation, chromatin modification | Tissue-specific regulatory functions |
This compound regulates diverse physiological processes through its transcriptional control of downstream target genes. Microarray analysis of this compound/ARNT2 transcriptional targets has identified 268 potential target genes displaying >1.7-fold induced expression upon this compound/ARNT2 activation. Several of these targets have been validated in vivo and show neuroendocrine hypothalamic expression patterns that correlate with this compound expression. Key validated targets include Jak2 (Janus kinase 2) and thyroid hormone receptor β2, whose expression is lost in the neuroendocrine hypothalamus of this compound mutant mice. These targets provide mechanistic links to this compound's roles in energy balance, with Jak2 participating in leptin signaling and thyroid hormone receptor β2 mediating metabolic regulation. Other potential targets identified through this screening approach include genes involved in neurodevelopment, synaptic function, and hormone signaling, creating a complex regulatory network through which this compound coordinates physiological processes.
The identification of this compound transcriptional targets has provided insights into the molecular basis for this compound haploinsufficient obesity phenotypes. The loss of specific targets in this compound mutants suggests that this compound coordinates a transcriptional program essential for development and function of paraventricular neurons that regulate satiety and energy expenditure. The methodology for identifying these targets combined an inducible gene expression system in a neuronal cell line with microarray analysis, followed by validation through Northern blotting and in situ hybridization in this compound mutant mice. This approach provides a template for researchers seeking to identify tissue-specific transcriptional targets of this compound in other physiological contexts, such as bone remodeling or sexual behavior, where this compound's transcriptional networks remain less characterized. Understanding these target genes is essential for connecting this compound's molecular functions to its diverse physiological roles.
Purpose: To analyze the structural and dynamic consequences of pathogenic this compound variants and understand their mechanistic impact on protein function.
Methodology: This protocol utilizes molecular dynamics simulations (MDS) to model this compound structure and variant effects based on the recently published computational approach. The workflow begins with structure modeling of the full-length this compound-ARNT heterodimer using a hybrid methodology that combines homology modeling from related bHLH-PAS structures (PDB IDs: 1WA9, 3H82, 4F3I, 4H6J, 4WN5, 4ZP4, 4ZPH, 4ZPR, 4ZQD, 5SY5) with ab initio predictions for regions lacking template structures. The model is refined using knowledge-based potentials and simulated annealing with explicit solvent. For simulation setup, the system is solvated in explicit water with physiological ion concentration, energy-minimized, and equilibrated before production runs.
Simulation parameters include temperature of 310K, pressure of 1 bar, and integration time step of 2 fs, with trajectory data collected every 10 ps for analysis. Multiple independent replicates (minimum 3) of 100-200 ns each are recommended to ensure statistical robustness. The analysis phase focuses on calculating local and global positional deviations, hydrogen bonding patterns, solvent accessibility, and conformational clustering to identify dominant structural states. Comparison of wild-type and variant simulations reveals dynamic perturbations that correlate with functional deficits observed in experimental assays.
Purpose: To quantify the functional impact of this compound variants on transcriptional activation and dimerization capability.
Methodology: This approach utilizes cell-based reporter assays to measure this compound-dependent transcriptional activation. The experimental design involves cotransfection of this compound expression constructs with a luciferase reporter plasmid containing E-box promoter elements upstream of the firefly luciferase gene. Cells are typically transfected using lipid-based methods in HEK293 or neuronal cell lines, with a Renilla luciferase construct included for normalization. After 24-48 hours, luciferase activity is measured using dual-luciferase assays according to manufacturer protocols.
For dimerization specificity studies, this compound variants are co-expressed with different partners (ARNT or ARNT2) to assess partner preference and functional complementation. The functional impact of pathogenic variants is quantified as percentage of wild-type activity, with severe loss-of-function variants (e.g., T46R) typically showing >70% reduction, while moderate variants (e.g., D707H, G715V) show 30-60% reduction. Some variants (e.g., D740H) may exhibit partner-specific effects, with differential activity when dimerized with ARNT versus ARNT2. This methodology provides a quantitative functional assessment that complements structural studies of this compound variants.
Purpose: To investigate tissue-specific functions of this compound in complex physiological contexts using genetically engineered mouse models.
Methodology: The protocol utilizes cell-specific knockout and knockin approaches to dissect this compound functions in particular cell populations. For obesity studies, This compound-Cre mice (Jackson Laboratory, 006395) are crossed with floxed MC4R mice to generate animals expressing MC4R exclusively in this compound neurons (tbMC4Rthis compound). Similarly, for bone formation studies, This compound-inducible knockout mice (this compound-iKO) are generated by crossing this compound flox mice with calcium/calmodulin-dependent protein kinase II α Cre-ERT2 (CamKII-Cre-ERT2). Induction is achieved by tamoxifen injection (30 mg/mL, 180 mg/kg/d for 2 consecutive days) in sexually mature adults (2 months old) to uncouple developmental from physiological functions.
Phenotypic characterization includes metabolic parameters (body weight, body composition NMR, glucose tolerance testing, energy expenditure in calorimetric cages), bone analyses (microCT for bone volume and architecture, histomorphometry with TRAP and ALP staining), and behavioral assays (sexual behavior testing with experienced male mice, lordosis quotient calculation). Tissue collection for gene expression analysis includes hypothalamus, bone, brown adipose tissue, and other relevant tissues, with RNA extraction using TRIzol and expression analysis by RT-qPCR normalized to housekeeping genes (e.g., L19). This comprehensive approach enables researchers to connect molecular functions of this compound to organismal physiology through tissue-specific manipulation and phenotypic analysis.
The study of This compound pathogenic variants provides important insights into structure-function relationships and potential therapeutic strategies. Missense variants in different domains disrupt this compound function through distinct mechanisms: bHLH domain variants (e.g., T46R) primarily disrupt dimerization and DNA binding, while C-terminal variants (e.g., D707H, G715V, D740H) affect transcriptional activation without necessarily compromising dimerization. Interestingly, some variants show partner-specific effects; the D740H variant exhibits increased activity with ARNT1 but not ARNT2, suggesting that therapeutic strategies could potentially target specific dimer pairs in different tissues. The clinical heterogeneity of this compound variants—with some associated solely with obesity while others cause full Prader-Willi-like syndrome—suggests that different variants disrupt distinct aspects of this compound function and transcriptional programs.
Understanding these mechanistic differences is essential for developing targeted therapeutic approaches. For dimerization-deficient variants, strategies to stabilize the dimer interface or enhance partner affinity could potentially restore function. For variants affecting transcriptional activation, identification of the specific co-regulators that interact with affected regions might enable pharmacological modulation of these downstream interactions. The recent structural models of full-length this compound provide a foundation for structure-guided approaches to rescue pathogenic variants, including identification of potential allosteric stabilizers or molecular chaperones that could correct folding defects. The dynamic nature of this compound function revealed by molecular simulations suggests that targeting conformational equilibria rather than static structures might be a productive strategy for therapeutic intervention.
This compound functions as an integrative node in multiple signaling pathways that coordinate complex physiological processes. In energy homeostasis, this compound-expressing neurons in the paraventricular hypothalamus receive melanocortin signals from arcuate nucleus POMC neurons and mediate appetite suppression through downstream pathways. Recent research has demonstrated that MC4R signaling specifically in this compound neurons permits female sexual receptivity, while signaling in oxytocin neurons regulates appetitive behaviors, revealing a sexual dimorphism in this compound pathway function. This compound also regulates bone formation through sympathetic control, with this compound deletion reducing sympathetic tone and increasing bone formation, while this compound overexpression has the opposite effect. This function is mediated through sympathetic regulation of osteoblast activity, independent of direct effects on bone cell differentiation.
The pleiotropic functions of this compound across these diverse physiological systems highlight its importance as a regulatory hub and potential therapeutic target. The tissue-specific expression of different dimerization partners (ARNT vs. ARNT2) and coregulators likely determines which pathways are activated in particular contexts. From a therapeutic perspective, modulating this compound activity or function in specific tissues could have applications for obesity, osteoporosis, or sexual dysfunction, but requires approaches that achieve tissue-specific targeting to avoid unintended consequences in other systems. The development of this compound-Cre mouse lines has enabled precise manipulation of this compound-expressing circuits, providing powerful tools for dissecting these tissue-specific functions and testing potential therapeutic strategies. Further research is needed to identify the complete set of coregulators and downstream targets that mediate this compound's effects in each physiological context.
This compound represents a multifunctional transcription factor that regulates diverse physiological processes through specific protein-protein interactions and transcriptional networks. The structural models and analytical protocols presented here provide researchers with comprehensive tools to investigate this compound interactions, from molecular dynamics simulations to physiological analysis in animal models. The integrated approaches combining computational, molecular, and physiological methods are essential for understanding how this compound variants disrupt function and contribute to disease pathogenesis. As research progresses, the increasing understanding of this compound structure-function relationships and interaction networks may enable development of targeted therapeutic strategies for obesity, bone disorders, and other conditions linked to this compound pathway dysfunction. The protocols outlined here establish standardized methodologies for continued investigation of this important transcriptional regulator and its physiological functions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| No or weak signal in Western Blot (WB) | Improper protein extraction from target tissues; Over-/under-loaded protein; Incorrect antibody dilution [1]. | Use recommended Zebrafish head or body tissue lysates as positive control [1]. Optimize antibody concentration between 0.1-0.5 µg/mL [1]. |
| Non-specific or extra bands in WB | Antibody cross-reactivity; Improper membrane blocking; Over-exposure during detection [1]. | Verify observed molecular weight is near 82 kDa (Zebrafish) or ~86 kDa (Human) [1] [2]. Ensure primary antibody incubation is at 4°C overnight [1]. |
| No signal in IHC | Antigen masking in paraffin-embedded tissues; Low antigen abundance; Incorrect epitope retrieval [3]. | Use BSA-free formulations (e.g., NBP2-84260) to reduce background [3]. For IHC on mouse tissue, use antibody validated for this application (e.g., PA5-40693) at 5 µg/mL [4]. |
| Species cross-reactivity issues | Antibody not validated for your specific model organism. | Confirm antibody reactivity: DZ41372 (Zebrafish) [1], PA5-72651 (Zebrafish) [5], ab126863 (Human, predicted for Mouse/Rat) [2]. |
This protocol is adapted from the validated method used for the Anti-Zebrafish sim1a Antibody (DZ41372) [1].
This table summarizes key information for a selection of commercially available this compound antibodies to help you make an informed choice.
| Product / Catalog # | Host & Clonality | Reactive Species | Applications | Observed MW | Immunogen |
|---|---|---|---|---|---|
| Anti-Zebrafish sim1a (DZ41372) [1] | Rabbit, Polyclonal | Zebrafish | WB | 82 kDa | Not specified in results |
| Anti-SIM1 (ab126863) [2] | Goat, Polyclonal | Human (tested), Mouse/Rat (predicted) | WB | Predicted: 86 kDa | Synthetic peptide (aa 500-600) |
| This compound Antibody (NBP2-84260) [3] | Rabbit, Polyclonal | Human | WB, IHC | Not specified | Synthetic peptide (middle region) |
| This compound Antibody (PA5-72651) [5] | Rabbit, Polyclonal | Zebrafish | WB | Not specified | Not specified in results |
Understanding the biological role of this compound can aid in experimental design and troubleshooting. This compound is a transcription factor critical for the development of neuroendocrine lineages in the hypothalamus [6]. It forms a heterodimer with ARNT2, and this pair controls the differentiation of specific neuronal populations [6].
The diagram below illustrates the core this compound signaling pathway and its key biological functions based on current research [7] [6].
The biological context suggests that when working with this compound antibodies:
How should I store and handle this compound antibodies to maintain stability? Most this compound antibodies require careful handling. For long-term storage (over one month), keep them at -20°C. For short-term use (up to one month), storing at 4°C is acceptable. A key point for all antibodies is to avoid repeated freeze-thaw cycles, as this can degrade the antibody. Aliquotting upon receipt is a highly recommended best practice [1] [2] [3].
The observed molecular weight in my blot doesn't match the predicted size. Why? It's not uncommon for transcription factors like this compound to run at a slightly different apparent molecular weight than predicted due to post-translational modifications (e.g., phosphorylation) or their highly charged amino acid composition. The predicted size for human this compound is around 86 kDa [2], while the observed size for Zebrafish Sim1a is about 82 kDa [1]. A small discrepancy is often normal, but a large difference may indicate non-specific binding.
What is the role of this compound in disease, and why is it a research target? Research has linked this compound to important physiological processes and diseases. Notably, mice that are heterozygous for this compound develop early-onset obesity, highlighting the gene's crucial role in regulating food intake and energy expenditure. This function is thought to be mediated through its interaction with the melanocortin-4 receptor (MC4R) pathway in the hypothalamus [2] [6].
The following table summarizes the validation data for this compound hypermethylation in a cohort of LAC patients and normal samples [1].
| Biomarker Region | Methylation Status | LAC Cases (Methylated/Total) | Normal Lung Samples (Methylated/Total) | Sensitivity | Specificity |
|---|---|---|---|---|---|
| This compound | Hypermethylated | 45/49 | 3/31 | 91.8% | 90.3% |
MS-HRM is a powerful and cost-effective method for validating DNA methylation status. Below is a detailed workflow for analyzing the this compound region, based on the methodology used in the identified study [1].
1. Sample Preparation
2. Bisulfite Conversion
3. MS-HRM Assay
4. Data Analysis
Q: My melting curves are broad and non-distinct. What could be wrong?
Q: The PCR amplification efficiency is low.
Q: How can I distinguish between a partially methylated sample and a mixture of fully methylated and unmethylated DNA?
The following diagram illustrates the core steps and decision points in the MS-HRM protocol.
The table below summarizes the key parameters for designing effective PCR primers. Adhering to these guidelines will increase the likelihood of a successful experiment. [1] [2] [3]
| Design Parameter | Ideal Value or Characteristic | Rationale & Additional Tips |
|---|---|---|
| Primer Length | 18-30 nucleotides [1] [2]; 18-25 bp is common [4] | Shorter primers bind more efficiently [1]; longer primers can be used for complex samples (e.g., genomic DNA) for higher specificity [2]. |
| Melting Temperature (Tm) | 55-75°C [1]; primers in a pair should be within 2-5°C of each other [2] [5] | The Tm determines the annealing temperature (Ta). Start with a Ta 3-5°C below the primer Tm [5]. |
| GC Content | 40-60% [1] [2] [3] | Balances primer stability and specificity. Too high can cause non-specific binding; too low can result in weak binding [3]. |
| GC Clamp | The 3' end should end with one or two G or C bases [1] [4] | G and C bases form stronger hydrogen bonds, creating a stable "clamp" for the polymerase to begin extension [1]. |
| Specificity | Unique to the target sequence; checked via tools like Primer-BLAST [6] [5] | Prevents amplification of non-target genomic regions. For mRNA/cDNA, design primers across exon-exon junctions [6] [5]. |
A critical part of design is avoiding sequences that lead to failed reactions. Be sure to check for and eliminate the following [1] [2] [3]:
The following diagram illustrates a robust workflow for designing and validating your primers, from in silico planning to the bench.
Even well-designed primers may require optimization. Here are common issues and their solutions:
To proceed with your this compound primer design, you will need to retrieve its specific nucleotide sequence from a database like NCBI Nucleotide. Once you have the sequence, you can input it into a tool like NCBI's Primer-BLAST, which will allow you to apply these design rules while simultaneously checking for primer specificity against the entire genomic background [6].
A high background, or elevated noise-to-signal ratio, can obscure your target signal. The causes typically fall into three categories: sample preparation, immunological staining, and image acquisition [1].
| Category | Potential Cause | Troubleshooting Action |
|---|---|---|
| Sample Preparation | Autofluorescence from fixatives (e.g., glutaraldehyde) | Use fresh, purified paraformaldehyde. Test autofluorescence by imaging an unstained sample [2]. |
| Incomplete blocking of non-specific sites | Optimize blocking buffer (e.g., increase concentration of BSA or use serum from the host species of your secondary antibody). Increase blocking time [3]. | |
| Non-specific antibody binding | Include detergent (e.g., Triton X-100, Tween-20) in washing and antibody buffers. Titrate antibody concentrations to find the optimal dilution [1]. | |
| Immunological Staining | Antibody cross-reactivity or non-specificity | Validate antibody specificity using a knockout control or confirm results with an alternative assay (e.g., Western Blot) [1] [3]. |
| Over-fixation leading to epitope masking | Shorten fixation time or try antigen retrieval methods. | |
| Secondary antibody aggregation | Centrifuge secondary antibody briefly before dilution to remove aggregates. | |
| Image Acquisition & System | Refractive Index (RI) mismatch | Match the RI of immersion oil, mounting medium, and sample to minimize spherical aberration and background haze [4]. |
| Excessive illumination intensity or exposure time | Use the minimum laser power and exposure time needed to detect a clear signal. This also reduces photobleaching [4]. | |
| System-induced background (e.g., dirty optics) | Regularly clean microscope objectives and check for dust in the optical path. |
The following diagram outlines a proactive workflow designed to systematically identify and minimize the sources of background staining in your experiments.
How can I quickly check if my background is due to autofluorescence? Image your sample before adding any fluorophores. If you detect a signal in any channel, you have autofluorescence. Switch to a fixative like purified paraformaldehyde and avoid glutaraldehyde.
My negative control has no signal, but my experimental sample has high background. What does this mean? This often points to non-specific binding from your primary or secondary antibody, rather than a problem with the antibody itself. Ensure your blocking solution is effective and includes detergent, and that your wash buffers are fresh and used in sufficient volume [1] [3].
Why is refractive index (RI) matching so important for reducing background? RI mismatches scatter light, creating a hazy background that reduces image contrast and sharpness. This is critical for high-resolution techniques like SIM. Using matched immersion oil and mounting medium is essential for clean images [4].
This is the most critical control for identifying the source of background.
Q1: What are the key challenges when performing ChIP for a transcription factor like SIM1? Transcription factors (TFs) like this compound are often present in lower abundances and bind DNA with weaker affinity compared to histone modifications. A protocol optimized for TFs should focus on efficient cross-linking, effective chromatin shearing to expose binding sites, and the use of high-quality, ChIP-validated antibodies to capture these specific, but sparse, interactions [1].
Q2: How much starting material do I need for a ChIP experiment? The amount of required starting material is highly tissue-dependent. Using 25 mg of tissue or 4 x 10⁶ cells per immunoprecipitation (IP) is a common starting point. However, you must adjust this based on your tissue type, as chromatin yields can vary significantly [2]. The table below provides expected yields from different tissues.
Q3: My ChIP results show high background signal. What could be the cause? High background is a common issue with several potential causes [3] [4]:
Q4: I am getting a low signal from my ChIP. How can I improve it? Low signal can be addressed by several optimization steps [3] [4]:
The following table provides expected total chromatin yield and DNA concentration from 25 mg of various mouse tissues or 4 x 10⁶ HeLa cells, using the SimpleChIP enzymatic protocol. This data is crucial for planning your experiment and ensuring you have sufficient material [2].
| Tissue / Cell Type | Total Chromatin Yield (µg per 25 mg tissue) | Expected DNA Concentration (ng/µl) |
|---|---|---|
| Spleen | 20 – 30 µg | 200 – 300 |
| Liver | 10 – 15 µg | 100 – 150 |
| Kidney | 8 – 10 µg | 80 – 100 |
| Brain | 2 – 5 µg | 20 – 50 |
| Heart | 2 – 5 µg | 20 – 50 |
| HeLa Cells | 10 – 15 µg (per 4x10⁶ cells) | 100 – 150 |
> Important Note: The provided data is a guideline. It is strongly recommended to perform your own small-scale optimization to determine the exact yield from your specific samples and system [2].
Proper chromatin fragmentation is critical for ChIP success. The workflow below outlines the general process for optimizing fragmentation, whether using enzymatic digestion or sonication [2].
For quick reference, this table summarizes common ChIP issues, their causes, and recommended solutions compiled from multiple sources [2] [3] [4].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Chromatin Concentration | Insufficient starting material; incomplete lysis. | Use more tissue; confirm complete nuclear lysis under a microscope [2]. |
| Chromatin Under-fragmented (Large fragments) | Over-crosslinking; insufficient enzymatic digestion/sonication. | Shorten cross-linking time; increase nuclease amount or sonication cycles [2] [4]. |
| Chromatin Over-fragmented (Mostly small fragments) | Excessive enzymatic digestion or sonication. | Reduce nuclease amount or sonication time/power [2] [3]. |
| High Background in PCR | Non-specific antibody binding; large DNA fragments; too much antibody or template. | Pre-clear lysate; use fresh buffers; optimize fragmentation; titrate antibody and DNA [3] [4]. |
| No PCR Product | Too little antibody; poorly designed primers; insufficient template. | Increase antibody amount; verify primer design; use more input DNA [4]. |
After optimizing the wet-lab protocol, data analysis is the next step. H3NGST is a freely available, fully automated web platform that can significantly reduce the bioinformatics burden of ChIP-seq analysis. It is especially useful for researchers without extensive computational expertise [5].
Q1: What factors most commonly impact the sensitivity of SIM1 mutation detection? Sensitivity is primarily affected by the mutation type and location, the selection of patients for screening, and the technical methodology used. Single Nucleotide Variants (SNVs) in critical domains like bHLH and PAS can be missed by methods that only detect large deletions. Focusing on patients with early-onset, severe obesity, especially those with hyperphagia or neurobehavioral issues, increases the likelihood of finding a pathogenic this compound variant [1] [2] [3]. Finally, Sanger sequencing of only the coding regions may miss regulatory mutations or complex structural variants that Next-Generation Sequencing (NGS) panels can find [4].
Q2: A mutation was found, but its clinical significance is unclear. What is the next step? This is a common scenario. The first step is to use established in silico prediction tools (e.g., SIFT, PolyPhen-2) to assess the potential damage. The most critical step is functional validation. Several studies have used luciferase reporter gene assays to test whether a this compound mutant protein retains its transcriptional activity compared to the wild-type. Demonstrated loss-of-function strongly supports pathogenicity [1].
Q3: A patient has a strong clinical phenotype but no mutation is found in this compound. Why?
The clinical picture of early-onset obesity and hyperphagia can result from mutations in other genes within the same pathway, such as the leptin-melanocortin pathway (e.g., MC4R, LEP, LEPR) [5] [6]. Furthermore, an oligogenic model is possible, where the cumulative effect of minor defects in multiple genes (e.g., SEMA3, PLXNA) contributes to the severe phenotype, without a single, clear pathogenic mutation in This compound [5] [4].
The table below summarizes the main challenges and solutions for enhancing the sensitivity of your this compound mutation screening.
| Challenge | Potential Impact on Sensitivity | Recommended Solution |
|---|---|---|
| Patient Selection | Lowers detection rate in broad cohorts. | Focus on patients with early-onset severe obesity (<5 years), hyperphagia, and/or neurobehavioral phenotypes [1] [2] [3]. |
| Methodology Limitations | Misses large deletions/duplications, complex variants, or mutations in non-coding regions. | Use NGS-based gene panels (WES/WGS). Confirm SNVs with Sanger sequencing. Use MLPA or CNV analysis to detect exon/whole-gene deletions [4] [3]. |
| Variant Interpretation | High rate of Variants of Uncertain Significance (VUS) complicates diagnosis. | Perform functional assays (e.g., luciferase reporter) to test variant impact [1]. Analyze family segregation and use computational prediction tools [1] [2]. |
| Oligogenic Burden | A single pathogenic mutation may not be found, as phenotype results from multiple gene variants. | Consider expanded NGS panels covering the melanocortin pathway and interacting genes (SEMA3, PLXNA, NRP) [5] [4]. |
Understanding the types of mutations that occur in this compound and their functional consequences is key to interpreting your results. The table below catalogs known pathogenic mutations and their effects.
| Protein Domain | Mutation Example | Functional Effect (when tested) | Key Clinical Features & Notes |
|---|---|---|---|
| bHLH | p.T46R [1] | Strong Loss-of-Function | Severe obesity in adults; de novo and inherited cases observed [1]. |
| PAS | p.H323Y [1] | Strong Loss-of-Function | Morbid obesity in adults [1]. |
| PAS | p.D134N [2] | Predicted Damaging (in silico) | Found in a pedigree with severe obesity; associated with altered food preferences [2]. |
| C-terminal | p.T714A [1] | Strong Loss-of-Function | Associated with Prader-Willi-like syndrome features and severe childhood obesity [1]. |
| - | p.I128T, p.Q152E [1] | Mild or No Loss-of-Function | Can be found in normal-weight individuals; unclear direct contribution to obesity [1]. |
To confirm the pathogenicity of a this compound variant identified in your research, follow this detailed protocol based on established methods [1].
The following diagram illustrates the complete multi-step process for this compound mutation detection and analysis, from patient selection to final interpretation.
The following table addresses common experimental issues related to protein stability, drawing from general protein biochemistry principles and a specific study on surface-induced aggregation [1].
| Problem | Potential Cause | Solution & Preventive Measures |
|---|---|---|
| Low Protein Recovery | Adsorption to container walls; agitation-induced aggregation [1]. | Use low-adsorption tubes (e.g., LoBind); minimize agitation; include carrier proteins (e.g., BSA) in buffers. |
| Protein Aggregation | Synergistic stress from solid/liquid interface and shearing at air/liquid interface during agitation [1]. | Reduce or eliminate agitation; avoid plastic surfaces like polypropylene when agitated; minimize air volume in tubes (headspace) [1]. |
| Loss of Protein Activity | Surface-induced destabilization; repeated freezing and thawing. | Use glass or Teflon vials over polypropylene for agitated samples [1]; aliquot protein to avoid freeze-thaw cycles. |
| Low Purity/Expression | Protein degradation during purification; low expression yield. | Use protease inhibitor cocktails; optimize expression system (e.g., eukaryotic systems for post-translational modifications) [2]. |
Q1: What are the critical steps for maintaining the stability of a sensitive protein like SIM1 during extraction? The most critical steps involve minimizing interfacial stress. Protein solutions are highly sensitive to the combined effects of agitation and contact with plastic surfaces like polypropylene [1]. To preserve your protein:
Q2: My protein is expressed in a eukaryotic system. What should I consider during purification? Eukaryotic membrane proteins often require specific handling [2]:
Q3: What is the known functional context of the this compound protein? this compound (Single-minded 1) is a basic helix-loop-helix (bHLH) transcription factor. Key characteristics include [3]:
The following diagram summarizes a recommended workflow for handling proteins like this compound, based on the troubleshooting information above.
This guide addresses common hurdles in transfection experiments, helping you systematically identify and resolve issues.
Problem: Low Transfection Efficiency
Problem: High Cell Death (Cytotoxicity)
Problem: Inconsistent Results Between Experiments
Choosing the right reagent and conditions is critical. Recent research on airway epithelial cell lines provides quantitative data for comparison.
Table 1: Transfection Efficiency and Cell Viability of Different Reagents in Airway Epithelial Cell Lines (48-hour post-transfection) [3]
| Cell Line | Transfection Reagent | Transfection Efficiency (%) | Cell Viability (% Reduction vs. Control) |
|---|---|---|---|
| 1HAEo- | Lipofectamine 3000 | 76.1 ± 3.2 | 11.3 ± 0.16 |
| jetOPTIMUS | 90.7 ± 4.2 | 37.4 ± 0.11 | |
| 16HBE14o- | Lipofectamine 3000 | 35.5 ± 1.2 | 16.3 ± 0.08 |
| jetOPTIMUS | 64.6 ± 3.2 | 33.4 ± 0.09 | |
| NCI-H292 | Lipofectamine 3000 | 28.9 ± 2.23 | 17.5 ± 0.09 |
| jetOPTIMUS | 22.6 ± 1.2 | 28.3 ± 0.9 |
Key findings from the study:
The following diagram outlines a systematic workflow for troubleshooting and optimizing your transfection experiment, incorporating the key findings from the search results.
For particularly challenging scenarios like hard-to-transfect cells or specific nucleic acid types, consider these advanced strategies:
For Hard-to-Transfect Cells: If chemical transfection continues to fail, consider physical methods like electroporation, which can be highly effective for primary cells and other sensitive types [1] [2]. Viral transduction (using lentivirus, adenovirus, etc.) is another powerful alternative for achieving high efficiency [2].
For Specific Nucleic Acids:
Non-specific bands typically arise from antibody cross-reactivity, suboptimal experimental conditions, or sample quality issues [1] [2]. The table below outlines primary causes and immediate solutions.
| Primary Cause | Description | Immediate Solutions |
|---|---|---|
| Antibody Issues [1] [2] | Primary or secondary antibody binding to off-target epitopes or proteins. | Titrate antibody concentration [3] [2]; Use affinity-purified antibodies [2]; Incubate primary Ab at 4°C [1]. |
| Incomplete Blocking [1] | Blocking buffer fails to cover all non-specific sites on membrane. | Use fresh, appropriate blocking buffer [3] [4]; Increase blocking time/temperature [4]; Try different blockers (e.g., BSA for phosphoproteins) [5]. |
| High Background [1] | General high signal obscures specific bands, often from excessive antibody. | Optimize antibody concentrations [3]; Increase wash stringency and duration [4]. |
| Sample Quality [5] | Protein degradation, modification, or overload creates multiple bands. | Use fresh protease inhibitors [6]; Reduce protein load [5]; Ensure complete denaturation [7]. |
For persistent problems, a systematic approach to optimize key experimental parameters is necessary. The following workflow provides a structured method for investigation.
Q1: My secondary-only control is clean, but I still get extra bands with my primary. What does this mean? This strongly indicates that the non-specific binding comes from your primary antibody [2] [9]. The solution is to further optimize the primary antibody concentration, try an antibody from a different vendor, or use an affinity-purified antibody.
Q2: I see a consistent non-specific band in all my samples. Is this a problem? Not necessarily. A consistent, specific-sized band could represent a real biological variant of this compound, such as an alternatively spliced isoform, a known degradation product, or a post-translationally modified form (e.g., phosphorylated or glycosylated) [4] [7]. Review the literature for known this compound isoforms and ensure your sample preparation is consistent to avoid random degradation.
Q3: Could the problem be my membrane? Yes. PVDF membranes generally have higher protein binding capacity and can yield higher background than nitrocellulose [3] [8]. If you are using PVDF and have high background, try switching to nitrocellulose. Also, ensure PVDF is activated in methanol before use and that the membrane never dries out during the entire process [3] [5].
Q4: What are the best practices for handling and detecting the membrane?
| Question | Possible Cause & Solution |
|---|
| Low or no protein expression? | Detection Issue: Low transfection efficiency or insensitive detection method. Optimize transfection, use Western blot, include positive control [1]. Vector Design: Lack of Kozak sequence weakens translation initiation. Clone gene upstream of vector ATG with Kozak sequence [1]. Protein Degradation: Protein may be unstable. Check for degradation on a gel, use protease inhibitors, or try an inducible system [1]. | | Expression detected, but protein is non-functional or misfolded? | Codon Bias: Stretches of rare codons can cause truncation or misfolding. Use codon optimization tools and host strains with complementary tRNAs [2] [3]. Secretion Pathway Overload: High expression can overwhelm cellular machinery. Titrate gene copy number down using carrier DNA to slow transcription and improve folding [4]. Cellular Stress: Accumulation of misfolded proteins triggers UPR and apoptosis. Co-express chaperones or use lower culture temperature (e.g., 32°C) to improve folding [2] [4]. | | High background expression or uncontrolled expression? | Leaky Promoter: Constitutive promoters have basal activity. Switch to an inducible system (e.g., T-REx, GeneSwitch) for tight control [5]. Serum Components: Fetal Bovine Serum (FBS) may contain tetracycline, causing basal expression in Tet-On systems. Use qualified tetracycline-reduced FBS [1]. | | Cell toxicity or poor cell growth during expression? | Protein Toxicity: SIM1 expression may be incompatible with cell growth. Use an inducible expression system to control timing [1]. Antibiotic Concentration: Incorrect selection agent dose kills cells. Perform a kill curve for each cell line and media formulation to determine optimal concentration [1] [5]. Metabolic Stress: Recombinant protein production burdens cells. Add additives like valproic acid or use hypothermic conditions to enhance yield and alleviate stress [4]. |
This is a critical first step to ensure your construct is correct before moving to complex expression experiments [3].
This protocol helps establish the baseline expression profile for this compound [1] [3].
If this compound is expressed but insoluble or yields are low, this protocol provides strategies to improve outcomes [4].
The following diagram illustrates the logical troubleshooting pathway for this compound expression issues:
This workflow outlines the systematic approach to diagnosing and resolving this compound expression problems, connecting the FAQs and protocols provided.
| Strategy | Method | Key Benefit |
|---|---|---|
| Transcription & Translation | Use carrier DNA for gene titration; Add HDAC inhibitors (Valproic acid) [4]. | Matches transcription rate to secretory capacity, improves yield. |
| Protein Folding & Solubility | Lower culture temperature post-transfection (e.g., to 32°C) [4]; Co-express molecular chaperones [2]. | Enhances correct protein folding, reduces aggregation. |
| Cell Line & System | Use highly transferable lines (HEK293, CHO); Try different cell lines (e.g., CHO may outperform HEK293) [4] [5]. | Overcomes host-specific limitations, can greatly increase yield. |
| Advanced Design | Codon optimization; Signal peptide optimization; Use inducible systems for toxic proteins [2] [3] [5]. | Addresses root causes in sequence design and cellular stress. |
The primary evidence for this compound's role comes from a population-based study of adolescents. The key finding is summarized in the table below.
| Aspect | Description |
|---|---|
| Study Objective | Investigate association between DNA methylation in obesity-related genes and BMI percentile [1]. |
| Sample | 263 adolescents from Penn State Child Cohort [1]. |
| Tissue | Peripheral blood leukocytes [1]. |
| Key Finding | One specific CpG site (Chr6:100903612) in the this compound gene showed a significant positive association with BMI percentile [1]. |
| Statistical Result | A 10% increase in methylation at this site was associated with a 7.2 unit increase in BMI percentile (SE=1.7). The association remained significant after multiple testing correction (p = 4.2E-05, FDR q = 0.013) [1]. |
The study that identified the this compound methylation site used a robust, high-resolution methodology. Here is a breakdown of the key experimental steps:
To help guide your research, it's important to understand the context and gaps in the current data.
To build upon the existing data, you could focus on the following approaches:
| Study Context | SIM1 Mutation(s) Tested | Assay Type Used | Key Experimental Findings |
|---|---|---|---|
| Analysis of rare coding variants in an obesity cohort [1] | R383K | Luciferase Reporter Assay | The study prioritized in vitro functional analysis for missense variants; the R383K variant was tested but results for this compound specifically were not highlighted in the available summary. |
| Screening in pediatric patients with early-onset obesity [2] | p.T481K, p.A517V, p.L242V, p.D590E, and others | Luciferase Reporter Assay | Variants p.T481K and p.A517V showed a decrease in this compound transcriptional activity. Other variants (e.g., p.L242V, p.D590E) did not impair activity, helping distinguish pathogenic changes. |
| Identification of novel LoF mutations [3] | p.R296G, p.S309G | Luciferase Reporter Assay | Both mutations demonstrated a strong loss-of-function (LoF) effect on this compound's transcriptional activity in stable human cell lines. |
| Association of rare variants with severe obesity [4] | Multiple rare variants | Luciferase Reporter Assay | Confirmed that obesity-associated this compound variants lead to haploinsufficiency, primarily through a loss of transcriptional function. |
The studies consistently point to a common methodology for evaluating this compound function. The workflow below outlines the core steps of this established protocol.
The diagram illustrates the key stages of the assay, which are detailed below:
Research into SIM1 often involves specific assays to confirm the functional impact of genetic variants. The following table outlines key experimental protocols used in this field.
| Method | Application in this compound Research | Key Experimental Steps | Relevance to this compound Function |
|---|
| Luciferase Reporter Assay [1] | To test the transcriptional activity of this compound variants. | 1. Generate mutant this compound cDNA constructs. 2. Co-transfect cells with this compound, ARNT/ARNT2, and a this compound-responsive luciferase reporter gene (e.g., pML/6C-WT). 3. Induce expression (e.g., with doxycycline). 4. Measure luciferase activity; reduced activity indicates loss of function. | Directly measures the ability of this compound-ARNT2 heterodimers to activate gene transcription, confirming variant pathogenicity [1]. | | Phenotypic Characterization [1] | To define the clinical features of individuals with this compound variants. | 1. Genetic sequencing of probands with severe obesity. 2. Measure ad libitum food intake. 3. Assess basal metabolic rate. 4. Screen for neurobehavioral phenotypes. | Establishes the link between genetic variant, hyperphagia, and obesity, often showing normal energy expenditure, which is a key distinction from other obesity disorders [1]. | | Molecular Dynamics Simulations (MDS) [2] | To model the 3D structure and dynamics of this compound and its pathogenic variants (e.g., T46R, D707H). | 1. Build a full-length atomic model of this compound-ARNT using homology modeling and ab initio methods. 2. Simulate the dynamic behavior of the protein complex under physiological conditions. 3. Analyze structural perturbations (e.g., local/global positional deviations) caused by mutations. | Provides mechanistic insights when experimental structures are unavailable, showing how mutations disrupt this compound function through structural destabilization [2]. |
This compound operates within the central melanocortin pathway of energy homeostasis. The diagram below illustrates its position and interactions.
This diagram shows that This compound functions downstream of the Melanocortin-4 Receptor (MC4R) [1]. This compound-ARNT2 heterodimers are essential for the proper development and function of PVN neurons. When this compound function is impaired, the satiety signals from these neurons are disrupted, leading to hyperphagia and obesity without a significant reduction in energy expenditure, a phenotype that closely resembles MC4R deficiency [1].
For drug development professionals, several aspects of this compound are particularly noteworthy:
The following table consolidates the primary findings from recent studies on interstitial 6q16 deletions involving the SIM1 gene.
| Aspect | Key Findings in this compound-Related Phenotype |
|---|---|
| Genetic Basis | Haploinsufficiency (deletion) of the Single-minded 1 (this compound) gene on chromosome 6q16.3 [1] [2]. |
| Core Phenotype | A Prader-Willi-like (PWS-like) syndrome characterized by severe obesity, hyperphagia (insatiable appetite), and various endocrine issues [1] [2]. |
| Pituitary Dysfunction | Hypopituitarism is observed, which can include growth hormone deficiency, hypothyroidism, and hypogonadotropic hypogonadism [1]. |
| Penetrance of Obesity | Incomplete penetrance. Obesity is a key feature but does not manifest in all individuals with a This compound deletion [2]. |
| Proposed Mechanism | This compound is a transcription factor crucial for the development and function of neuroendocrine lineage cells in the hypothalamus, a key brain region for appetite regulation [1] [3]. |
The pathophysiology of the this compound-related phenotype involves disruptions at the genetic, cellular, and systemic levels. The diagram below outlines this proposed workflow.
The diagram illustrates the cascade from genetic lesion to clinical symptoms. This compound haploinsufficiency impairs the development and function of the hypothalamus, particularly neurons in the paraventricular nucleus (PVN) [3]. This disrupts key signaling pathways, including the leptin-melanocortin pathway, where This compound is critical for the signaling of the Melanocortin-4 Receptor (MC4R), a major regulator of energy balance [3]. These disruptions lead to the defining neuroendocrine defects and the eventual PWS-like clinical phenotype.
For your work as a research or drug development professional, the following points are critical:
A 2016 study published in Scientific Reports identified and validated SIM1 as a candidate epigenetic biomarker for Lung Adenocarcinoma (LAC) [1]. The research demonstrated that hypermethylation of the this compound genomic region is a frequent event in LAC tumors.
The table below summarizes the key diagnostic performance data from the validation cohort [1]:
| Metric | Value (Tumor vs. Normal) |
|---|---|
| Methylation Frequency | 45/49 LAC cases vs. 3/31 normal lung samples |
| Sensitivity | ~92% (45 out of 49 confirmed cases) |
| Specificity | ~90% (28 out of 31 normal samples) |
| p-value | < 0.0001 |
Experimental Protocol Summary [1]:
The following diagram illustrates the core experimental workflow used to validate this compound hypermethylation in the cited study, which you can adapt for similar biomarker validation projects.
The provided data strongly supports This compound hypermethylation as a valuable biomarker for Lung Adenocarcinoma [1]. The high sensitivity and specificity in the validation cohort are promising. However, a comprehensive comparison guide would require more studies that directly pit a this compound-based assay against other established markers (like OSR1) in the same experimental setting and across multiple cancer types.
For a full evaluation, you may need to delve deeper into databases like ClinicalTrials.gov or search for more recent review articles that synthesize data on multiple biomarkers, including this compound, for a broader range of cancers.
SIM1 (Single-minded homolog 1) is a transcription factor that must form a complex with other proteins to function. The table below summarizes its key binding partners and the core experimental approaches used to confirm these interactions.
| Binding Partner | Interaction Role | Key Experimental Methods for Confirmation | Primary Functional Context |
|---|---|---|---|
| ARNT / ARNT2 [1] | Obligatory heterodimerization partner for DNA binding and transcriptional activation. [1] | Co-transfection & Luciferase Reporter Assay [1] | Hypothalamic development and function, energy homeostasis. [1] |
| Leptin Receptor (LepRb) [2] | Receptor signaling in this compound-expressing neurons. | Cell-specific Knockout Models (e.g., LepRb-floxed x this compound-Cre mice), physiological phenotyping (body weight, temperature), PCR. [2] | Regulation of body weight, energy expenditure, and thermogenesis. [2] |
| Melanocortin 4 Receptor (MC4R) [3] [4] | Downstream signaling in this compound neurons. | Cell-specific Receptor Reactivation (e.g., tbMC4Rthis compound mice), analysis of neuronal activation (c-Fos induction), behavioral studies. [3] [4] | Mediation of MC4R's effects on feeding and female sexual receptivity. [3] |
The most detailed methodology available pertains to confirming the functional interaction between this compound and ARNT/ARNT2 using a luciferase reporter assay [1]. This protocol is foundational for confirming that this compound variants found in obese patients disrupt this critical interaction.
1. Objective: To test the transcriptional activity of wild-type and mutant this compound proteins by measuring their ability to activate a reporter gene in partnership with ARNT or ARNT2 [1].
2. Key Experimental Steps:
This experimental workflow can be visualized as follows:
This compound functions within a critical hypothalamic pathway that regulates energy balance. Its interaction with the Melanocortin 4 Receptor (MC4R) signaling is a key component, and disruption of this pathway is linked to obesity [1] [4]. The diagram below illustrates the simplified logical relationship.